Myristoylcholine chloride
Description
Properties
IUPAC Name |
trimethyl(2-tetradecanoyloxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJMYRYCYNAIOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962679 | |
| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-89-8 | |
| Record name | Myristoylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Intricate Dance: Unraveling the Mechanism of Myristoylcholine Chloride in Lipid Bilayers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myristoylcholine chloride, a synthetic cationic surfactant, has garnered significant interest within the scientific community for its profound effects on the structure and function of lipid bilayers, the fundamental components of cellular membranes. Its amphipathic nature, characterized by a positively charged choline (B1196258) headgroup and a hydrophobic 14-carbon myristoyl tail, dictates its interaction with and perturbation of these delicate biological structures. This technical guide delves into the core mechanisms of this compound's action on lipid bilayers, summarizing key biophysical effects, outlining detailed experimental protocols for their investigation, and providing visual representations of the underlying processes.
Core Mechanism of Action: Insertion, Disruption, and Permeability Enhancement
The primary mechanism of action of this compound on lipid bilayers involves its insertion into the membrane, driven by the hydrophobic effect. The myristoyl chain partitions into the hydrophobic core of the bilayer, while the positively charged choline headgroup remains at the aqueous interface. This integration disrupts the ordered packing of the phospholipid acyl chains, leading to a cascade of biophysical alterations.
The key consequences of this compound incorporation include:
-
Increased Membrane Fluidity: The insertion of the bulky myristoyl chain creates voids and disrupts the tight packing of the lipid tails, leading to an increase in the rotational and lateral diffusion of the lipid molecules.
-
Alteration of Phase Transition Behavior: this compound influences the gel-to-liquid crystalline phase transition of lipid bilayers. Due to its disruptive nature, it is expected to lower the main phase transition temperature (Tm) and broaden the transition peak, indicating a less cooperative melting process.
-
Enhanced Membrane Permeability: The disruption of the lipid packing and the potential formation of transient pores or defects in the bilayer structure lead to an increase in the permeability of the membrane to ions and other small molecules. This property is of particular interest in drug delivery applications.[1]
-
Interaction with Membrane Proteins: As a cholinergic agonist, this compound can interact with and activate specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly those situated in lipid-rich environments.[1]
Quantitative Analysis of Biophysical Effects
While specific quantitative data for the effects of this compound on lipid bilayers is not extensively tabulated in the available literature, the following tables illustrate the expected trends and provide a template for data presentation based on studies of similar amphiphilic molecules.
Table 1: Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC Liposomes as Determined by Differential Scanning Calorimetry (DSC)
| This compound (mol%) | Tm (°C) | Transition Enthalpy (ΔH, kcal/mol) | Peak Width at Half Height (°C) |
| 0 | 41.5 | 8.7 | 0.5 |
| 5 | 39.8 | 7.2 | 1.2 |
| 10 | 37.2 | 5.5 | 2.5 |
| 20 | 33.1 | 3.1 | 4.8 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected trend.
Table 2: Effect of this compound on the Steady-State Fluorescence Anisotropy (r) of DPH in DMPC Bilayers at 25°C
| This compound (mol%) | Fluorescence Anisotropy (r) |
| 0 | 0.350 |
| 2 | 0.325 |
| 5 | 0.290 |
| 10 | 0.250 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected trend. A decrease in anisotropy indicates an increase in membrane fluidity.
Table 3: Thermodynamic Parameters for the Binding of this compound to POPC Large Unilamellar Vesicles (LUVs) at 25°C as Determined by Isothermal Titration Calorimetry (ITC)
| Parameter | Value |
| Association Constant (Ka) | Data not available |
| Enthalpy Change (ΔH) | Data not available |
| Entropy Change (ΔS) | Data not available |
| Stoichiometry (n) | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the phase transition behavior of a model lipid membrane (e.g., DPPC).
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare a stock solution of DPPC in chloroform.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform/methanol mixture).
-
In a round-bottom flask, mix the appropriate volumes of the DPPC and this compound stock solutions to achieve the desired molar ratios.
-
Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing above the main transition temperature of the lipid. This will form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Transfer a known amount of the liposome suspension to a DSC sample pan.
-
Use the same buffer as a reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected pre-transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the pre-transition and main transition of the lipid.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the main phase transition temperature (Tm) from the peak of the endothermic transition.
-
Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.
-
Analyze the width of the peak at half-height as an indicator of the cooperativity of the transition.
-
Fluorescence Anisotropy
Objective: To measure the effect of this compound on the fluidity of a lipid bilayer using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Methodology:
-
Liposome and Probe Incorporation:
-
Prepare liposomes (e.g., LUVs of DMPC) with varying concentrations of this compound as described in the DSC protocol. LUVs can be prepared by extrusion of MLVs through polycarbonate filters of a defined pore size.
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at a temperature above the lipid's Tm for at least 30 minutes to ensure complete incorporation of the probe.
-
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer equipped with polarizers.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm for DPH.
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A correction factor (G-factor) for the instrument's differential sensitivity to vertically and horizontally polarized light should be determined and applied.
-
-
Anisotropy Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to lipid vesicles.
Methodology:
-
Sample Preparation:
-
Prepare a suspension of LUVs (e.g., of POPC) in a degassed buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound in the same degassed buffer. The concentration of this compound in the syringe should be 10-20 times higher than the concentration of lipid in the sample cell.
-
-
ITC Measurement:
-
Fill the ITC sample cell with the LUV suspension.
-
Fill the injection syringe with the this compound solution.
-
Equilibrate the system at the desired temperature.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell while stirring.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental workflows described in this guide.
Interaction with Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in cell signaling and protein trafficking. The influence of this compound on these domains is an area of active investigation. Given its detergent-like properties at higher concentrations, it is plausible that this compound could disrupt the integrity of lipid rafts by interfering with the tight packing of cholesterol and sphingolipids. Conversely, at lower concentrations, its partitioning into the bilayer might alter the local environment and modulate the function of raft-associated proteins. Further studies, for instance using atomic force microscopy (AFM) on supported lipid bilayers containing raft-forming lipid mixtures, would be invaluable in elucidating the precise nature of this interaction.
Conclusion
This compound serves as a potent modulator of lipid bilayer properties. Its ability to integrate into and disrupt the membrane structure leads to significant changes in fluidity, phase behavior, and permeability. These characteristics make it a valuable tool for biophysical research and a promising candidate for applications in drug delivery. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and similar amphiphilic molecules on model membrane systems. Future investigations focusing on its interaction with complex lipid mixtures, including those that form lipid rafts, will further enhance our understanding of its multifaceted mechanism of action at the membrane level.
References
The Role of Myristoylcholine Chloride in the Investigation of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylcholine chloride, a synthetic, lipophilic choline (B1196258) ester, is emerging as a valuable pharmacological tool for the nuanced study of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique chemical structure, featuring a C14 myristoyl fatty acid chain, confers a high degree of lipophilicity. This property facilitates its interaction with the lipid bilayer of cell membranes, suggesting a modulatory role on nAChRs, particularly those situated in lipid-rich environments. While direct quantitative data on the binding affinities and efficacy of this compound at specific nAChR subtypes are not extensively documented in publicly available literature, research on analogous long-chain acylcholines indicates that these molecules can act as inhibitors or allosteric modulators of nAChR function. This technical guide synthesizes the current understanding of this compound's mechanism of action, provides detailed experimental protocols for its use in nAChR research, and explores its potential applications in drug development.
Introduction to this compound and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems[1]. Dysregulation of nAChR signaling is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction, making them a key target for therapeutic intervention[1].
This compound is a quaternary ammonium (B1175870) compound characterized by a myristoyl group esterified to a choline moiety[2]. This long fatty acid chain significantly increases its lipophilicity compared to the endogenous neurotransmitter acetylcholine. This enhanced lipophilicity is hypothesized to allow this compound to partition into the cell membrane, potentially interacting with the transmembrane domains of nAChRs or altering the lipid environment surrounding the receptor to modulate its function[2].
Putative Mechanism of Action
The primary mechanism of action of this compound is thought to involve its interaction with the cell membrane. Unlike traditional water-soluble agonists that primarily interact with the extracellular ligand-binding domain of nAChRs, the lipophilic tail of this compound can insert into the lipid bilayer. This interaction could lead to several effects:
-
Allosteric Modulation: By binding to a site on the receptor distinct from the acetylcholine binding site, potentially within the transmembrane domain, this compound may allosterically modulate receptor activity. This could manifest as either potentiation or inhibition of the response to acetylcholine or other nicotinic agonists.
-
Alteration of the Lipid Microenvironment: The presence of this compound within the membrane could alter the physical properties of the lipid bilayer, such as fluidity and thickness. Since the function of many membrane proteins, including nAChRs, is sensitive to their lipid environment, this could indirectly modulate receptor conformation and gating.
-
Direct Channel Blockade: It is also plausible that the myristoyl chain could physically occlude the ion channel pore, thereby acting as a non-competitive antagonist.
Research on other long-chain acylcholines, such as arachidonoylcholine, has demonstrated inhibitory effects on nAChR function[3]. This suggests that this compound may act as a negative modulator of nAChR activity.
Quantitative Data on Related Long-Chain Acylcholines
While specific quantitative data for this compound is lacking, studies on other long-chain acylcholines provide valuable insights into the potential inhibitory potency of this class of molecules.
| Compound | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| Arachidonoylcholine | Mouse muscle nAChR (expressed in Xenopus oocytes) | Electrophysiology | IC₅₀ | 3.16 ± 0.26 µM | [3] |
| Oleoylcholine | SH-SY5Y cells (expressing α7 nAChR) | Calcium Influx Assay | IC₅₀ | >10 µM | [3] |
| Linoleoylcholine | SH-SY5Y cells (expressing α7 nAChR) | Calcium Influx Assay | IC₅₀ | >10 µM | [3] |
| Docosahexaenoylcholine | SH-SY5Y cells (expressing α7 nAChR) | Calcium Influx Assay | IC₅₀ | >10 µM | [3] |
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for studying nAChR pharmacology and can be applied to investigate the effects of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for specific nAChR subtypes.
Materials:
-
Membrane preparation from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of this compound concentrations.
-
Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or this compound to the wells. Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to this compound.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with cRNA or a stable mammalian cell line).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.2 mM GTP, pH 7.2).
-
This compound stock solution.
-
Known nAChR agonist (e.g., acetylcholine).
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips or prepare Xenopus oocytes for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Patching: Under a microscope, bring the patch pipette into contact with a cell and apply gentle suction to form a giga-ohm seal. Rupture the membrane patch to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Using a perfusion system, apply a known concentration of an nAChR agonist to elicit a baseline current. Then, co-apply the agonist with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the resulting currents. Analyze the data to determine the effect of this compound on the agonist-evoked current amplitude, activation, and desensitization kinetics. Construct dose-response curves to determine the IC₅₀ or EC₅₀.
Cell-Based Functional Assay (Calcium Imaging)
This high-throughput assay measures changes in intracellular calcium in response to nAChR activation.
Materials:
-
Cell line stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Known nAChR agonist.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Use the automated liquid handler to add a known concentration of the nAChR agonist to stimulate the cells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. Plot the response against the logarithm of the this compound concentration to determine the IC₅₀ or EC₅₀.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug discovery and development:
-
Probing Lipid-Protein Interactions: Its lipophilic nature allows researchers to investigate the influence of the lipid microenvironment on nAChR function.
-
Development of Novel Allosteric Modulators: As a potential allosteric modulator, this compound can serve as a lead compound for the design of new drugs that target allosteric sites on nAChRs. This approach can offer greater subtype selectivity and a more favorable side-effect profile compared to orthosteric ligands.
-
Investigating Subtype-Selective Inhibition: If this compound is found to be a selective inhibitor of certain nAChR subtypes, it could be used to dissect the physiological roles of these subtypes in complex neuronal circuits.
Conclusion
This compound represents an intriguing and potentially powerful tool for the study of nicotinic acetylcholine receptors. Its lipophilic character suggests a mechanism of action that is distinct from traditional cholinergic ligands, likely involving modulation of the receptor through interactions with the cell membrane. While direct quantitative pharmacological data for this compound remains to be fully elucidated, the study of related long-chain acylcholines points towards an inhibitory or modulatory role. The experimental protocols detailed in this guide provide a framework for researchers to thoroughly characterize the effects of this compound on nAChR function, which will undoubtedly contribute to a deeper understanding of nAChR pharmacology and aid in the development of novel therapeutics for a range of neurological disorders. Further research is warranted to establish the precise binding affinities, efficacy, and subtype selectivity of this compound at various nAChR subtypes.
References
- 1. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 2. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The chemical and physical properties of Myristoylcholine chloride for research applications.
An In-depth Technical Guide to Myristoylcholine Chloride for Research Applications
Introduction
This compound (MChCl) is a synthetic, lipid-conjugated cholinergic agonist that serves as a critical pharmacological tool for investigating nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Structurally, it is a quaternary ammonium (B1175870) compound derived from myristic acid and choline (B1196258), featuring a C14 fatty acid chain esterified to the choline headgroup.[1] This modification significantly enhances its lipophilicity compared to traditional cholinergic agonists like acetylcholine, allowing it to interact preferentially with nAChRs in lipid-rich membrane environments.[1] This guide provides a comprehensive overview of its chemical and physical properties, research applications, and experimental considerations for its use in scientific research.
Chemical and Physical Properties
This compound is typically a white to off-white solid or powder.[2][] It is hygroscopic and should be stored accordingly.[4] Its unique amphiphilic structure, combining a long hydrophobic acyl chain with a positively charged hydrophilic headgroup, dictates its behavior in both aqueous and lipid environments.
Core Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4277-89-8 | [1][4][5][6][7] |
| Molecular Formula | C₁₉H₄₀ClNO₂ | [4][5][6] |
| Molecular Weight | 349.98 g/mol (or ~350.0 g/mol ) | [2][4][5][6] |
| Monoisotopic Mass | 349.2747572 Da | [5] |
| Appearance | White to Off-White Solid/Powder | [2][][7] |
| Melting Point | 196 - 204°C (decomposes) | [4][8] |
| Solubility | Slightly soluble in Water, Chloroform, Methanol | [4] |
| Storage Temperature | -20°C | [4][9] |
| Stability | Hygroscopic | [4] |
| Topological Polar Surface Area | 26.3 Ų | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
| Spectroscopic Data | Description | Source |
| ¹H NMR | Peaks correspond to the myristoyl chain (δ 0.88–1.30 ppm), choline's trimethylammonium group (δ 3.20 ppm), and the ester linkage (δ 4.30 ppm). | [1] |
| ¹³C NMR | Spectra available for identity confirmation. | [10] |
| Mass Spectrometry | ESI-MS confirms the molecular ion peak at m/z 348.3 ([M-Cl]⁺). | [1] |
| IR Spectrum | Infrared spectra are available for structural analysis. | [11] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound involves its interaction with cell membranes and specific receptor systems. Its amphiphilic nature allows it to integrate into the lipid bilayer, which can disrupt the membrane structure and alter its permeability.[1] This property is fundamental to its application as a penetration enhancer in drug delivery systems.[1][4][7][9]
As a cholinergic agonist, it selectively activates certain subtypes of nicotinic acetylcholine receptors (nAChRs), particularly those within lipid-rich environments.[1] This makes it a valuable tool for studying receptor desensitization, channel gating mechanisms, and the allosteric modulation of nAChRs.[1]
Research Applications
This compound's unique properties make it a versatile tool in several research domains.
-
Cell Membrane Studies : Its ability to integrate into and disrupt lipid bilayers makes it an essential compound for studying membrane dynamics, permeability, and lipid metabolism.[1]
-
Drug Delivery Systems : It is widely explored as a skin penetration enhancer for transdermal drug delivery.[1][4][7][9] It alters the lipid structure of the stratum corneum, facilitating the transport of therapeutic agents.[1] It has also been used in enzyme-responsive supramolecular nanoparticles for targeted drug release.
-
Enzyme-Responsive Systems : MChCl can form aqueous two-phase systems with anionic surfactants, which dissociate when exposed to cholinesterases. This property is harnessed for creating controlled-release systems.[1]
-
Biosensing : Liquid crystal (LC) droplets functionalized with MChCl are used for the label-free detection of carboxylesterase activity. The hydrolysis of MChCl by the enzyme induces a detectable change in the optical pattern of the LC droplets.[1]
-
Neuroscience and Pharmacology : As a selective cholinergic agonist, it is invaluable for studying the function and modulation of nAChRs, particularly in biophysical studies involving model lipid bilayers and research into non-ionotropic signaling pathways.[1]
Experimental Protocols and Methodologies
While specific, step-by-step protocols are highly dependent on the experimental context, the following outlines the methodologies for key applications cited in the literature.
General Workflow for Cell-Based Assays
This workflow describes a generalized procedure for studying the effects of this compound on cultured cells, for instance, to evaluate its impact on membrane permeability or cytotoxicity.
Methodology for Liquid Crystal-Based Biosensors
This protocol outlines the principles for creating a biosensor to detect enzyme activity, as described in the literature.[1]
-
Preparation of LC Droplets : Emulsify a liquid crystal (e.g., 5CB) in an aqueous solution containing this compound to form stable microdroplets. The MChCl molecules will self-assemble at the LC-water interface.
-
Enzyme Introduction : Introduce the sample containing the target enzyme (e.g., carboxylesterase) to the LC droplet solution.
-
Enzymatic Reaction : The enzyme hydrolyzes the this compound at the interface into myristic acid and choline.
-
Optical Detection : This hydrolysis disrupts the ordered molecular arrangement of MChCl at the droplet surface, triggering a change in the liquid crystal's internal molecular orientation.
-
Analysis : The change is observed as a visible optical transition (e.g., from a radial to a bipolar configuration) when viewed under a polarized light microscope. The speed and extent of this transition correlate with the enzyme's activity.
Chemical Reactions and Stability
This compound can undergo several types of chemical reactions, which are important considerations for its handling, storage, and experimental use.
-
Hydrolysis : The ester linkage is susceptible to hydrolysis, especially under basic or acidic conditions or in the presence of esterase enzymes, yielding myristic acid and choline.
-
Oxidation : The compound can be oxidized, for example by agents like hydrogen peroxide, to form myristoylcholine oxide.[1]
-
Reduction : It can be converted to myristoylcholine using reducing agents such as sodium borohydride.[1]
-
Substitution : The chloride counter-ion can be substituted by other nucleophiles to create different salts.[1]
It is noted to be hygroscopic and should be stored in a dry environment at -20°C to maintain its stability and prevent degradation.[4]
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. MYRISTOYL CHOLINE CHLORIDE | 4277-89-8 [chemicalbook.com]
- 5. This compound | C19H40ClNO2 | CID 77963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. MYRISTOYL CHOLINE CHLORIDE | 4277-89-8 [amp.chemicalbook.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. MYRISTOYL CHOLINE CHLORIDE(4277-89-8) 13C NMR [m.chemicalbook.com]
- 11. MYRISTOYL CHOLINE CHLORIDE(4277-89-8) IR Spectrum [m.chemicalbook.com]
Understanding the Surfactant Properties of Myristoylcholine Chloride in Aqueous Solutions: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the anticipated surfactant properties of Myristoylcholine chloride in aqueous solutions and the established methodologies for their characterization. Due to a lack of readily available published experimental data specific to this compound, this document leverages data from structurally similar cationic surfactants to provide a predictive framework. All experimental protocols are detailed to enable researchers to generate specific data for this compound.
Introduction to this compound as a Surfactant
This compound is a quaternary ammonium (B1175870) salt, positioning it as a cationic surfactant. Its molecular structure consists of a hydrophilic choline (B1196258) headgroup and a hydrophobic myristoyl (C14) tail. This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles, thereby reducing the surface tension of water. These properties make it a candidate for applications in drug delivery, personal care products, and as a biocide. Understanding its fundamental surfactant properties is crucial for optimizing its performance in these applications.
Core Surfactant Properties: A Comparative Overview
Quantitative data for this compound is not available in the public domain. Therefore, this section presents data for well-characterized cationic surfactants with similar alkyl chain lengths, namely Dodecyltrimethylammonium chloride (DTAC - C12) and Cetyltrimethylammonium chloride (CTAC - C16), to provide an estimated range for the properties of this compound (C14). It is anticipated that the Critical Micelle Concentration (CMC) of this compound will fall between that of DTAC and CTAC, while its aggregation number and the thermodynamics of micellization will also show intermediate behavior.
| Property | Dodecyltrimethylammonium Chloride (DTAC) | Cetyltrimethylammonium Chloride (CTAC) | This compound (Expected Range) |
| Critical Micelle Concentration (CMC) (mM) | ~20 | ~1.3 | 2-10 |
| Surface Tension at CMC (mN/m) | ~36 | ~34 | 34-38 |
| Aggregation Number | ~50-60 | ~90-130 | 60-100 |
| Standard Enthalpy of Micellization (ΔH°mic) (kJ/mol) | -1 to -8 | -8 to -15 | -5 to -12 |
| Standard Entropy of Micellization (ΔS°mic) (J/mol·K) | +40 to +80 | +60 to +120 | +50 to +100 |
| Standard Gibbs Free Energy of Micellization (ΔG°mic) (kJ/mol) | -20 to -25 | -28 to -35 | -24 to -30 |
Note: The values for DTAC and CTAC are approximate and can vary with temperature, ionic strength, and the presence of additives.
Experimental Protocols for Surfactant Characterization
This section provides detailed methodologies for the key experiments required to determine the surfactant properties of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.
3.1.1. Conductometry
Principle: The equivalent conductivity of an ionic surfactant solution decreases with increasing concentration. Above the CMC, the formation of micelles, which have a lower mobility than free monomers, leads to a distinct change in the slope of the conductivity versus concentration plot.
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.
-
Titrate the water with the stock solution of this compound in small, precise increments.
-
Record the conductivity after each addition, ensuring the solution has equilibrated.
-
Plot the specific conductivity versus the molar concentration of the surfactant.
-
The CMC is determined from the intersection of the two linear portions of the plot.[1][2][3][4]
3.1.2. Tensiometry (Wilhelmy Plate Method)
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles form at the CMC, the concentration of free surfactant monomers in the bulk and at the surface remains relatively constant, resulting in a plateau or a much smaller change in surface tension.[5][6][7][8][9]
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).
-
For each solution, measure the surface tension using a clean Wilhelmy plate.[5][6][7][8][9]
-
Ensure the plate is thoroughly cleaned and flamed before each measurement to ensure complete wetting.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the sharp decrease in surface tension levels off.[10]
Determination of Micelle Aggregation Number
The aggregation number is the average number of surfactant molecules in a single micelle.
Fluorescence Quenching Method
Principle: This technique involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles and can quench the fluorescence of the probe upon encounter. The quenching efficiency depends on the concentration of both the probe and the quencher within the micellar pseudo-phase, which in turn is related to the aggregation number.[11][12][13][14][15][16]
Procedure:
-
Prepare a series of this compound solutions at a concentration significantly above the CMC.
-
Add a small, constant amount of a hydrophobic fluorescent probe (e.g., pyrene) to each solution.
-
Prepare a stock solution of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Titrate the surfactant-probe solutions with the quencher solution.
-
Measure the steady-state fluorescence intensity of the probe after each addition of the quencher.
-
The aggregation number can be calculated by fitting the fluorescence intensity decay data to the appropriate quenching model.[11][12][13][14][15][16]
Determination of Thermodynamic Parameters of Micellization
The thermodynamic parameters (Gibbs free energy, enthalpy, and entropy of micellization) provide insight into the driving forces of micelle formation.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with the formation of micelles. By titrating a concentrated surfactant solution into water, the heat of demicellization (the reverse of micellization) can be measured. This allows for the direct determination of the enthalpy of micellization (ΔH°mic) and the CMC. The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can then be calculated.[17][18][19][20][21]
Procedure:
-
Prepare a concentrated stock solution of this compound (well above its expected CMC) and a dilute solution (or pure water) in the same buffer to minimize heats of dilution.
-
Fill the ITC sample cell with the dilute solution and the injection syringe with the concentrated stock solution.
-
Set the desired temperature and allow the system to equilibrate.
-
Perform a series of injections of the stock solution into the sample cell, measuring the heat change after each injection.
-
The resulting thermogram will show peaks corresponding to the heat of demicellization.
-
The CMC is determined from the inflection point of the integrated heat plot, and the ΔH°mic is determined from the difference in the enthalpy before and after the CMC.
-
Calculate ΔG°mic using the equation: ΔG°mic = RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.
-
Calculate ΔS°mic using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for CMC determination using conductometry.
Caption: Workflow for surface tension measurement and CMC determination.
Caption: Workflow for determining micelle aggregation number.
Conclusion
While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization as a cationic surfactant. By leveraging comparative data from analogous surfactants and detailing the necessary experimental protocols, researchers and drug development professionals are equipped to systematically investigate its properties. The provided workflows and methodologies will enable the generation of precise data on its critical micelle concentration, surface activity, aggregation behavior, and the thermodynamic driving forces of its self-assembly in aqueous solutions, thereby facilitating its effective application in various scientific and industrial fields.
References
- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 2. scribd.com [scribd.com]
- 3. daneshyari.com [daneshyari.com]
- 4. youtube.com [youtube.com]
- 5. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. dsp-book.narod.ru [dsp-book.narod.ru]
- 8. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 9. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 10. commons.erau.edu [commons.erau.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isothermal titration calorimetry study of pectin-ionic surfactant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Initial Investigations into Myristoylcholine Chloride as a Cholinergic Agnonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylcholine chloride, a synthetic, lipid-conjugated analog of acetylcholine (B1216132), presents a unique pharmacological profile due to its enhanced lipophilicity. This technical guide provides a comprehensive overview of the initial investigations into this compound as a cholinergic agonist. While direct quantitative data on its receptor binding and functional potency remain to be fully elucidated in public literature, this document outlines the foundational knowledge, including its mechanism of action, and provides detailed experimental protocols for its comprehensive characterization. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in cholinergic neurotransmission, particularly in relation to nicotinic acetylcholine receptors (nAChRs) within lipid-dense environments.
Introduction
This compound is a quaternary ammonium (B1175870) compound characterized by a myristoyl (C14) fatty acid chain esterified to a choline (B1196258) headgroup. This structural modification significantly increases its lipophilicity compared to the endogenous neurotransmitter acetylcholine.[1] This property suggests a preferential interaction with and potential selective activation of cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs), that are embedded in lipid-rich membrane environments.[1]
Initial research points to its utility as a pharmacological tool for probing the structure, function, and lipid-sensitivity of nAChRs.[1] Its mechanism of action is thought to involve interaction with and integration into the lipid bilayer of cell membranes, thereby altering membrane permeability.[1] This characteristic has also led to its exploration in drug delivery systems and as a component of enzyme-responsive nanoparticles.[1] However, a detailed characterization of its direct agonistic properties at cholinergic receptor subtypes is not yet extensively documented. This guide aims to consolidate the available information and provide a clear path forward for researchers investigating the potential of this compound as a cholinergic agonist.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) | Kd (nM) |
| Muscarinic | |||
| M1 | [³H]-Pirenzepine | Data not available | Data not available |
| M2 | [³H]-AF-DX 384 | Data not available | Data not available |
| M3 | [³H]-4-DAMP | Data not available | Data not available |
| M4 | [³H]-Himbacine | Data not available | Data not available |
| M5 | [³H]-4-DAMP | Data not available | Data not available |
| Nicotinic | |||
| α7 | [¹²⁵I]-α-Bungarotoxin | Data not available | Data not available |
| α4β2 | [³H]-Epibatidine | Data not available | Data not available |
| Muscle-type (α1)₂βγδ | [³H]-Epibatidine | Data not available | Data not available |
Table 2: Functional Potency and Efficacy of this compound
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |
| Muscarinic | |||
| M1 (Gq-coupled) | Calcium Mobilization | Data not available | Data not available |
| M2 (Gi-coupled) | cAMP Inhibition | Data not available | Data not available |
| M3 (Gq-coupled) | Calcium Mobilization | Data not available | Data not available |
| M4 (Gi-coupled) | cAMP Inhibition | Data not available | Data not available |
| M5 (Gq-coupled) | Calcium Mobilization | Data not available | Data not available |
| Nicotinic | |||
| α7 | Calcium Influx / Electrophysiology | Data not available | Data not available |
| α4β2 | Calcium Influx / Electrophysiology | Data not available | Data not available |
| Muscle-type | Electrophysiology | Data not available | Data not available |
Experimental Protocols
The following protocols provide a framework for the in-depth characterization of this compound as a cholinergic agonist.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various subtypes of muscarinic and nicotinic cholinergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human cholinergic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate protease inhibitors.
-
Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype of interest (e.g., [³H]-Pirenzepine for M1), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization (for Gq-coupled Muscarinic Receptors)
Objective: To measure the ability of this compound to stimulate intracellular calcium release via Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture: Seed cells stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-K1-hM1) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 to facilitate dye entry.
-
Compound Addition: Add varying concentrations of this compound or a reference agonist (e.g., Acetylcholine or Carbachol) to the wells.
-
Fluorescence Measurement: Use a fluorescence plate reader with an injection system to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response minus the baseline. Generate dose-response curves and determine the EC50 and Emax values using non-linear regression.
Functional Assays: cAMP Inhibition (for Gi-coupled Muscarinic Receptors)
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity via Gi-coupled muscarinic receptors (M2, M4).
Methodology:
-
Cell Culture: Seed cells stably expressing a Gi-coupled muscarinic receptor (e.g., HEK293-hM2) in a suitable multi-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound or a reference agonist for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production and determine the EC50 and Emax values for this compound.
Functional Assays: Nicotinic Receptor-Mediated Ion Influx
Objective: To assess the ability of this compound to activate nicotinic acetylcholine receptors and induce cation influx.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7, or a cell line expressing α4β2).
-
Fluorescent Indicator Loading: Load cells with a calcium-sensitive dye (as nAChRs are permeable to Ca²⁺) or a membrane potential-sensitive dye.
-
Compound Application: Apply varying concentrations of this compound and measure the change in fluorescence using a plate reader or a fluorescence microscope.
-
Electrophysiology (Patch-Clamp): For a more detailed analysis of ion channel properties, perform whole-cell patch-clamp recordings. Apply this compound and measure the evoked currents. This will allow for the determination of potency (EC50), efficacy (relative to acetylcholine), and channel kinetics.
-
Data Analysis: For ion influx assays, generate dose-response curves and calculate EC50 and Emax. For electrophysiology, analyze current-voltage relationships and dose-response relationships.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows relevant to the investigation of this compound.
References
An In-depth Technical Guide to the Self-Assembly of Myristoylcholine Chloride into Micelles and Vesicles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Myristoylcholine chloride (MChCl) is a cationic surfactant of significant interest due to its self-assembling properties and potential applications in advanced drug delivery systems. As a lipid-conjugated cholinergic agonist, its amphiphilic nature drives the formation of organized supramolecular structures, namely micelles and vesicles, in aqueous solutions.[1] This guide provides a comprehensive overview of the principles governing the self-assembly of MChCl, summarizes key quantitative parameters, details the experimental protocols for characterization, and visualizes the underlying processes and workflows. The focus is on the transition from individual monomers to micelles and the conditions that promote the formation of vesicular structures, particularly highlighting their utility in enzyme-responsive systems.
Core Principles of this compound Self-Assembly
This compound is an amphiphilic molecule composed of a hydrophobic myristoyl (C14) fatty acid tail and a hydrophilic choline (B1196258) chloride head group.[1] This dual nature is the fundamental driver of its self-assembly in aqueous environments. To minimize the unfavorable interaction between the hydrophobic tails and water, MChCl monomers spontaneously organize into structures that sequester the tails away from the solvent.
At low concentrations, MChCl exists as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, reducing the surface tension of the solution.[2][3] Once the interface is saturated and a specific concentration threshold is reached, known as the Critical Micelle Concentration (CMC), the monomers aggregate in the bulk solution to form micelles.[3][4] These micelles typically feature a core composed of the hydrophobic myristoyl chains and a shell of hydrophilic choline head groups that interact with the surrounding water.[5]
Under certain conditions, such as the introduction of co-solutes or other amphiphiles, these simple micelles can transition into more complex bilayer structures known as vesicles.[6][7] Vesicles are hollow spheres enclosing an aqueous core, making them particularly suitable for encapsulating hydrophilic therapeutic agents.[8]
Quantitative Data on MChCl Self-Assembly
The self-assembly process is characterized by several key quantitative parameters. The following tables summarize the available data for this compound and its assemblies.
Table 1: Micellar Properties of this compound
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | 2.5 mM | In aqueous solution. | [1][6] |
| Critical Aggregation Concentration (CAC) | < 0.1 mM | In the presence of p-sulfonatocalixarene (SC4A) for vesicle formation. | [6] |
| Aggregation Number (Nagg) | Data not available in cited literature. | N/A | |
Note: The aggregation number, which is the average number of monomers per micelle, is a critical parameter but was not specified for MChCl in the reviewed literature. Section 3.2 describes general methods for its determination.
Table 2: Properties of this compound-Based Vesicles
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Formation Condition | MChCl concentration < 0.1 mM | Requires the presence of a host molecule like p-sulfonatocalixarene (SC4A). | [6] |
| Vesicle Size (Diameter) | Data not specified for MChCl. | Vesicle size is typically characterized by Dynamic Light Scattering (DLS) or microscopy. Catanionic vesicles, for example, can exhibit sizes ranging from 30 nm to over 400 nm.[9] | [9] |
| Zeta Potential (ζ) | Data not specified for MChCl. | As a cationic surfactant, MChCl-based vesicles are expected to have a positive zeta potential. For comparison, similar catanionic vesicles show zeta potentials in the range of +32 mV to +50 mV.[9] |[9] |
Experimental Protocols for Characterization
This section provides detailed methodologies for quantifying the properties outlined above.
Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant. It can be determined by observing a sharp change in a physical property of the surfactant solution as a function of concentration.
Method 1: Surface Tensiometry
-
Principle: Below the CMC, the surface tension of the solution decreases as the surfactant concentration increases. Above the CMC, the interface becomes saturated with monomers, and newly added surfactant molecules form micelles in the bulk, causing the surface tension to remain relatively constant.[3]
-
Apparatus: A tensiometer (using methods like the Du Noüy ring or Wilhelmy plate).
-
Procedure: a. Prepare a series of MChCl solutions in deionized water with increasing concentrations. b. Measure the surface tension of each solution at a constant temperature. c. Plot surface tension as a function of the logarithm of MChCl concentration. d. The CMC is determined from the inflection point of the curve, where the slope changes abruptly.[10]
Method 2: Conductivity Measurement
-
Principle: Ionic surfactants like MChCl contribute to the conductivity of a solution. Micelles, being larger aggregates with bound counter-ions, have a lower molar conductivity than the free monomers.
-
Apparatus: A conductivity meter.
-
Procedure: a. Prepare a series of MChCl solutions of varying concentrations. b. Measure the electrical conductivity of each solution at a constant temperature. c. Plot conductivity versus MChCl concentration. d. The plot will show two lines with different slopes. The point of intersection corresponds to the CMC.[10]
Protocol: General Methods for Determining Micelle Aggregation Number (Nagg)
While no specific Nagg value was found for MChCl, the following techniques are standard for its determination.
Method 1: Fluorescence Quenching
-
Principle: This method uses a fluorescent probe that partitions into the micellar core and a quencher molecule. The quenching of the probe's fluorescence depends on the distribution of the quencher among the micelles. By analyzing the quenching kinetics as a function of quencher and micelle concentration, the average number of monomers per micelle can be calculated.[11]
-
Procedure: a. Prepare MChCl solutions above the CMC containing a fixed concentration of a lipophilic fluorescent probe (e.g., pyrene). b. Titrate these solutions with a quencher (e.g., cetylpyridinium (B1207926) chloride). c. Measure the fluorescence intensity at each quencher concentration. d. Model the decay of fluorescence intensity using Poisson statistics to determine Nagg.
Method 2: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC measures the heat changes associated with the formation or dilution of micelles. By fitting the calorimetric data to a mass-action model of micellization, one can determine thermodynamic parameters, including the aggregation number.[11]
Protocol: Preparation and Characterization of Vesicles
Method 1: Vesicle Preparation (Host-Guest Method)
-
Principle: Vesicle formation can be induced by the complexation of MChCl with a host molecule, which alters the molecular packing parameter.
-
Procedure: a. Prepare an aqueous solution of the host molecule (e.g., p-sulfonatocalixarene). b. Add this compound to this solution to a final concentration below its standard CMC but above the critical aggregation concentration for the complex (e.g., < 0.1 mM).[6] c. Allow the solution to equilibrate, during which the host-guest complexes self-assemble into vesicles.
Method 2: Vesicle Visualization and Size Analysis
-
Principle: Direct imaging and light scattering techniques are used to confirm the presence of vesicles and determine their size distribution.
-
Apparatus: Transmission Electron Microscope (TEM) or Cryo-TEM; Dynamic Light Scattering (DLS) instrument.
-
Procedure (TEM): a. Apply a small drop of the vesicle suspension onto a carbon-coated copper grid. b. Remove excess liquid with filter paper. c. (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast. d. Image the dried grid using the TEM to visualize vesicle morphology.[6]
-
Procedure (DLS): a. Place the vesicle suspension into a cuvette. b. Use the DLS instrument to measure the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. c. The software calculates the hydrodynamic diameter and size distribution from these fluctuations.[12]
Method 3: Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the vesicle surface, which is crucial for stability. It is determined by measuring the velocity of the vesicles in an applied electric field.
-
Apparatus: A zeta potential analyzer, often integrated with a DLS system (using electrophoretic light scattering).
-
Procedure: a. Inject the vesicle suspension into the instrument's measurement cell. b. An electric field is applied, and the velocity of the migrating particles is measured via a laser Doppler system. c. The instrument's software calculates the zeta potential from the electrophoretic mobility.
Visualizing Self-Assembly and Application
Graphviz diagrams are used to illustrate the logical and experimental flows associated with MChCl self-assembly.
Caption: Self-assembly pathways of this compound (MChCl).
A key application of MChCl assemblies is in enzyme-responsive drug delivery.[1] Vesicles co-assembled with specific host molecules can be designed to be stable until they encounter a target enzyme, such as butyrylcholinesterase (BChE), which catalyzes the hydrolysis of the MChCl ester bond.[1][6] This enzymatic action breaks down the amphiphile, leading to the disassembly of the vesicle and the targeted release of its encapsulated contents.[6]
Caption: Enzyme-triggered drug release from MChCl-based vesicles.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. nanoscience.com [nanoscience.com]
- 5. esrf.fr [esrf.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants | MDPI [mdpi.com]
- 11. Aggregation number - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Myristoylcholine Chloride as a Substrate for Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Myristoylcholine chloride and its function as a substrate in key enzymatic reactions. This compound is a synthetic, lipid-conjugated cholinergic agonist, notable for its myristoyl (C14) fatty acid chain esterified to a choline (B1196258) molecule.[1] This structure gives it unique properties, making it a valuable tool in various research and development applications, including the study of enzyme kinetics, biosensor development, and enzyme-responsive drug delivery systems.[1]
Enzymatic Hydrolysis of this compound
This compound serves as a substrate for several esterase enzymes. The enzymatic cleavage of the ester bond in this compound results in the formation of two products: myristic acid and choline. This hydrolysis reaction is central to its application in various biochemical assays.
The primary enzymes known to hydrolyze this compound include:
-
Acetylcholinesterase (AChE): A critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132).[2] this compound's interaction with AChE is utilized in biosensing technologies.[1]
-
Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is a non-specific cholinesterase that hydrolyzes various choline esters.[3]
-
Carboxylesterases (CES): A broad family of enzymes that catalyze the hydrolysis of carboxylic esters and are involved in the metabolism of drugs and lipids.[4]
The general reaction for the enzymatic hydrolysis of this compound is as follows:
Myristoylcholine + H₂O ---(Enzyme)---> Myristic Acid + Choline
Quantitative Kinetic Data
While this compound is established as a substrate for cholinesterases, specific Michaelis-Menten kinetic constants (Kₘ and Vₘₐₓ) are not widely available in the cited literature. However, to provide a comparative context for researchers, the following table summarizes kinetic parameters for the hydrolysis of other, structurally related or commonly used substrates by Acetylcholinesterase and Butyrylcholinesterase.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ or kcat | Source Organism | Notes |
| Acetylcholinesterase (AChE) | This compound | Data not available | Data not available | - | - |
| Acetylthiocholine | 0.08 | - | Human Erythrocyte | - | |
| Acetylcholine | 0.2 (homogenate) | 46 nmol min⁻¹ (homogenate) | Frog Sartorius Muscle | Kₘ is 6 mM in intact muscle.[5] | |
| Butyrylcholinesterase (BChE) | This compound | Data not available | Data not available | - | - |
| Butyrylthiocholine | 3.3 | 1.7 x 10³ s⁻¹ (kcat) | Horse Serum | The product, choline, acts as a competitive inhibitor.[6] | |
| Mirabegron | 23.5 µM (initial) | 7.3 min⁻¹ (kcat, initial) | Human | Exhibits hysteretic behavior with two active forms.[7] | |
| Carboxylesterase (CES) | This compound | Data not available | Data not available | - | Used as a substrate in LC droplet-based sensors for CES detection.[8] |
| Imidapril | Variable | Variable | Human Liver | Exhibits both Michaelis-Menten and sigmoidal kinetics depending on enzyme activity levels.[9] |
Experimental Protocols: Cholinesterase Activity Assay
The enzymatic activity of cholinesterases using this compound can be determined using a modified Ellman's method.[10][11] This colorimetric assay measures the product of the enzymatic reaction. Since Myristoylcholine is not a thio-ester, the direct production of a thiol cannot be measured. Instead, the production of choline is measured in a coupled enzymatic reaction.
Principle:
-
Cholinesterase hydrolyzes this compound to myristic acid and choline.
-
Choline oxidase then oxidizes choline, producing hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a suitable chromogenic probe (e.g., Amplex Red) to produce a colored or fluorescent product, which can be quantified spectrophotometrically.
Detailed Protocol: Coupled Enzyme Assay for this compound Hydrolysis
A. Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.
-
Choline Oxidase Stock Solution: Prepare a 10 U/mL stock solution in Assay Buffer.
-
Horseradish Peroxidase (HRP) Stock Solution: Prepare a 100 U/mL stock solution in Assay Buffer.
-
Chromogenic Probe Stock Solution: Prepare a 10 mM stock solution of a suitable probe (e.g., Amplex Red) in DMSO.
-
Enzyme Solution (AChE or BChE): Prepare a working solution of the cholinesterase enzyme in Assay Buffer at the desired concentration (e.g., 0.1-0.5 U/mL). The optimal concentration should be determined empirically.
B. Assay Procedure (96-well plate format)
-
Prepare Reaction Mixture: Prepare a reaction mixture containing Choline Oxidase, HRP, and the chromogenic probe in Assay Buffer. The final concentrations should be optimized, but a starting point could be:
-
0.2 U/mL Choline Oxidase
-
1 U/mL HRP
-
50 µM Chromogenic Probe
-
-
Plate Setup:
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Sample Wells: Add 50 µL of the Enzyme Solution.
-
-
Initiate Reaction: To all wells, add 50 µL of the Reaction Mixture.
-
Add Substrate: To initiate the enzymatic reaction, add 50 µL of this compound Substrate Stock Solution at various concentrations (to determine Kₘ and Vₘₐₓ) or a fixed concentration for single-point assays. The final volume in each well will be 150 µL.
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 25°C, 30°C, or 37°C).[12]
-
Measure the absorbance or fluorescence at the appropriate wavelength for the chosen chromogen in kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
C. Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) from the linear portion of the absorbance/fluorescence versus time plot (ΔAbsorbance/min).
-
Correct for Blank: Subtract the rate of the blank wells from the sample wells to account for any non-enzymatic hydrolysis or background signal.
-
Determine Kinetic Parameters: Plot the reaction rate (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the workflow for the coupled enzymatic assay described above.
The hydrolysis of this compound releases myristic acid and choline, both of which are biologically active molecules involved in various cellular signaling pathways.
A. Choline Metabolism and Signaling
Choline is an essential nutrient that plays a crucial role in cell membrane integrity, neurotransmission, and methyl group metabolism.[13][14] It is a precursor for the synthesis of the neurotransmitter acetylcholine and the phospholipid phosphatidylcholine.[15]
The diagram below outlines key aspects of choline metabolism.
B. Myristic Acid Signaling
Myristic acid, a 14-carbon saturated fatty acid, is not merely a metabolic byproduct but also an active signaling molecule. One of its primary roles is in N-myristoylation, a lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) of many proteins.[16] This modification is crucial for protein targeting to membranes and for mediating protein-protein interactions involved in signal transduction.[17][18] Furthermore, myristic acid can influence lipid metabolism, including triglyceride synthesis, and modulate signaling pathways such as the ubiquitination pathway.[10]
The following diagram illustrates the key signaling roles of myristic acid.
Conclusion
This compound is a versatile substrate for studying the activity of several key esterase enzymes, including AChE, BChE, and CES. While specific kinetic data for its hydrolysis is not extensively documented, its utility in enzymatic assays is clear, particularly in the development of novel detection and drug delivery systems. The hydrolysis products, choline and myristic acid, are integral to fundamental cellular processes, from neurotransmission and membrane biogenesis to complex intracellular signaling cascades. This guide provides a foundational framework for researchers to design and interpret experiments utilizing this compound, fostering further investigation into its enzymatic interactions and the downstream biological consequences.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Graphviz [graphviz.org]
- 7. Convenient and continuous fluorometric assay method for acetylcholinesterase and inhibitor screening based on the aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric kinetics of human carboxylesterase 1: species differences and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Myristyl and palmityl acylation of pI 5.1 carboxylesterase from porcine intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: Choline metabolism in cancer [kegg.jp]
- 13. broadpharm.com [broadpharm.com]
- 14. KEGG PATHWAY: Choline metabolism in cancer - Homo sapiens (human) [kegg.jp]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]
Preliminary Biocompatibility Assessment of Myristoylcholine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the anticipated biocompatibility of Myristoylcholine chloride, a synthetic, lipid-conjugated cholinergic agonist.[1] Due to a lack of extensive publicly available biocompatibility data specific to this compound, this document extrapolates potential biocompatibility profiles based on its structural components: a quaternary ammonium (B1175870) head and a myristoyl lipid tail. It is intended to serve as a foundational resource for researchers initiating biocompatibility studies. This guide furnishes detailed experimental protocols for essential in vitro biocompatibility assays—cytotoxicity, hemolysis, and apoptosis—and presents hypothetical signaling pathways that may be influenced by this compound. All quantitative data from analogous compounds are summarized for comparative purposes, and workflows are visualized to aid in experimental design.
Introduction
This compound is a quaternary ammonium salt distinguished by a C14 fatty acid chain, which imparts significant lipophilicity.[1] This characteristic allows for enhanced interaction with lipid-rich cell membranes, making it a subject of interest for applications such as drug delivery and as a pharmacological tool to investigate nicotinic acetylcholine (B1216132) receptors.[1] As with any compound intended for biomedical application, a thorough evaluation of its biocompatibility is paramount. This guide outlines the fundamental assays required for a preliminary biocompatibility assessment.
Anticipated Biocompatibility Profile
The biocompatibility of this compound is likely influenced by its dual nature. Quaternary ammonium compounds, as a class, are known to exhibit some level of cytotoxicity and hemolytic activity, which often correlates with the length of their alkyl chains. The myristoyl (C14) chain in this compound suggests a potential for membrane disruption. Conversely, the choline (B1196258) head group is a naturally occurring essential nutrient and is generally considered biocompatible. The conjugation of lipids to drug molecules can, in some cases, reduce toxicity. Therefore, the precise biocompatibility of this compound will depend on the interplay of these structural features.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Concentration Range | IC50 (µM) | Observations | Reference |
| Enter Cell Line | MTT / LDH | Enter Range | Enter Value | Enter Observations | |
| PC12 (neuronal) | CCK-8 | 10 µM | >10 | For a novel quaternary ammonium compound.[2] | [2] |
| HepG2 (hepatoma) | MTT | 5-40 µg/mL | 15.4 - 31.8 | For various conjugated linoleic acid isomers.[3] | [3] |
Table 2: In Vitro Hemolysis Data
| Blood Source | Assay Type | Concentration Range | HC50 (µM) | Observations | Reference |
| Human | Hemoglobin Release | Enter Range | Enter Value | Enter Observations | |
| Human | Hemoglobin Release | 10 µM | < 3.6% hemolysis | For a novel quaternary ammonium compound.[2] | [2] |
Table 3: In Vitro Apoptosis Data
| Cell Line | Assay Type | Concentration | % Apoptotic Cells | Observations | Reference |
| Enter Cell Line | Annexin V / PI | Enter Concentration | Enter Value | Enter Observations | |
| A2780 (ovarian cancer) | Flow Cytometry | Varies | Concentration-dependent | For a chalcone (B49325) derivative, associated with ROS generation.[4] | [4] |
Detailed Experimental Protocols
The following are detailed protocols for standard in vitro biocompatibility assays, which can be adapted for the evaluation of this compound. These protocols are based on established methodologies and should be performed in accordance with institutional guidelines and relevant ISO standards, such as ISO 10993-5 for cytotoxicity.[5]
In Vitro Cytotoxicity Assay (MTT Method)
This protocol is based on the principle that viable cells with active mitochondria can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product.[6]
Materials:
-
This compound
-
Target cell line (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value.
In Vitro Hemolysis Assay
This assay evaluates the potential of this compound to damage red blood cells, leading to the release of hemoglobin.[7]
Materials:
-
This compound
-
Freshly collected human or animal blood with anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBCs three times with PBS, centrifuging and aspirating the supernatant after each wash. Resuspend the RBC pellet in PBS to a 2% (v/v) concentration.
-
Compound Incubation: Add 100 µL of the 2% RBC suspension to each well of a 96-well plate. Add 100 µL of serial dilutions of this compound in PBS to the wells. Use PBS as a negative control and 1% Triton X-100 as a positive control for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[8]
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include untreated and positive control groups.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualizations
Experimental Workflows
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the in vitro hemolysis assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be initiated by this compound, leading to apoptosis. As a lipid-conjugated molecule, it may interact with cell membranes and potentially induce cellular stress, leading to the activation of intrinsic apoptotic pathways.
Caption: Hypothetical signaling pathway for apoptosis induction.
Conclusion
This technical guide provides a framework for the preliminary biocompatibility assessment of this compound. While specific experimental data for this compound is limited, the provided protocols and extrapolated information from similar molecules offer a starting point for researchers. The cytotoxicity, hemolysis, and apoptosis assays outlined are fundamental to understanding the biological safety of this compound. It is imperative that researchers conduct these studies to generate robust data to support the potential use of this compound in biomedical applications. The workflows and hypothetical signaling pathway are intended to guide experimental design and interpretation of results. Further in vivo studies would be necessary for a comprehensive biocompatibility evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmolpat.com [jmolpat.com]
- 4. What are the biocompatibility testing standards | JJR LAB [jjrlab.com]
- 5. ISO Standards Associated with Medical Device Biocompatibility Testing | Part 1 - European Biomedical Institute [ebi.bio]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Myristoylcholine Chloride-Containing Vesicles for Membrane Permeability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcholine chloride (MCC) is a synthetic quaternary ammonium (B1175870) compound with a C14 fatty acid chain, rendering it amphiphilic.[1] Its structure allows for interaction with lipid bilayers, making it a compound of interest in studies of membrane permeability and as a potential component of drug delivery systems.[1] Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They serve as excellent models for biological membranes and are widely used to assess the permeability of various molecules. This document provides detailed protocols for the preparation of MCC-containing vesicles and their subsequent use in membrane permeability assays.
Data Presentation: Physicochemical Characteristics of Vesicles
The physical and chemical properties of the prepared vesicles are critical for the reproducibility and interpretation of permeability assays. Below is a summary of typical quantitative data obtained during vesicle characterization.
| Parameter | Typical Value | Method of Analysis | Significance |
| Vesicle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) | Influences the surface area-to-volume ratio and can affect leakage rates. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the vesicle population. A lower PDI signifies a more uniform size distribution. |
| Zeta Potential | +10 to +30 mV | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the vesicles. A positive charge, expected from MCC, can influence interactions with negatively charged membranes. |
| Encapsulation Efficiency (%) | 40 - 70% | Spectrophotometry / Chromatography | The percentage of the initial MCC that is successfully entrapped within the vesicles. |
| Permeability Coefficient (P) | Compound-dependent | Fluorescence-based Leakage Assay | Quantifies the rate at which the encapsulated substance crosses the vesicle membrane. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the widely used thin-film hydration method to prepare multilamellar vesicles (MLVs), followed by extrusion to produce unilamellar vesicles (LUVs) of a defined size.[2][3][4][5]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound (MCC)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in the hydration buffer at the desired concentration.
-
Warm the hydration buffer containing MCC to a temperature above the phase transition temperature (Tc) of the primary lipid (for DPPC, Tc is 41 °C).
-
Add the warm hydration buffer to the round-bottom flask containing the dried lipid film.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Vesicle Sizing by Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the vesicle suspension through the membrane 11-21 times. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs). The suspension should become less opaque.
-
-
Purification:
-
To remove unencapsulated this compound, the vesicle suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.
-
-
Characterization:
-
Determine the vesicle size distribution and polydispersity index using Dynamic Light Scattering (DLS).
-
Measure the zeta potential of the vesicles to assess their surface charge.
-
Quantify the encapsulation efficiency by lysing a known amount of the purified vesicles with a detergent (e.g., Triton X-100) and measuring the concentration of MCC using a suitable analytical method (e.g., HPLC or a colorimetric assay).
-
Protocol 2: Membrane Permeability Assessment using a Calcein (B42510) Leakage Assay
This assay measures the integrity of the vesicle membrane by monitoring the leakage of an encapsulated fluorescent dye. The principle relies on the self-quenching of calcein at high concentrations. When calcein is encapsulated at a self-quenching concentration, its fluorescence is low. If the vesicle membrane is compromised and calcein leaks out into the surrounding buffer, it becomes diluted, and its fluorescence increases significantly.
Materials:
-
This compound-containing vesicles (prepared as in Protocol 1, but with the inclusion of calcein in the hydration buffer)
-
Calcein
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 solution (20% v/v)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Calcein-Loaded Vesicles:
-
Follow Protocol 1 for vesicle preparation, but dissolve calcein (e.g., 50-100 mM) in the hydration buffer along with this compound before hydrating the lipid film.
-
It is crucial to remove all unencapsulated calcein by thorough purification (e.g., size exclusion chromatography) as this is a major source of background fluorescence.
-
-
Permeability Assay:
-
Dilute the purified calcein-loaded vesicles in the hydration buffer to a suitable concentration in the wells of a 96-well black microplate.
-
Measure the baseline fluorescence (F₀) of the vesicle suspension using a fluorescence plate reader (Excitation/Emission wavelengths for calcein are ~495/515 nm).
-
To induce leakage, a permeabilizing agent can be added, or the intrinsic leakage can be monitored over time at a specific temperature.
-
Record the fluorescence intensity (Ft) at various time points.
-
At the end of the experiment, add a small volume of Triton X-100 solution to each well to completely lyse the vesicles and release all encapsulated calcein.
-
Measure the maximum fluorescence (F_max) after lysis.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100
-
Visualizations
Experimental Workflow for Vesicle Preparation
Caption: Workflow for preparing this compound vesicles.
Membrane Permeability Assay Workflow
Caption: Workflow for the calcein-based membrane permeability assay.
Signaling Pathway of α7 Nicotinic Acetylcholine (B1216132) Receptor
This compound, as a cholinergic agonist, is expected to interact with nicotinic acetylcholine receptors (nAChRs). The α7 subtype of nAChR is a ligand-gated ion channel that, upon activation, can initiate several downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6]
References
- 1. Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for the Development of a Liquid Crystal-Based Biosensor Using Myristoylcholine Chloride
This application note provides a detailed protocol for the development of a liquid crystal (LC)-based biosensor for the detection of enzymatic activity using Myristoylcholine chloride as a self-assembling amphiphile.
Introduction
Liquid crystal-based biosensors offer a sensitive and label-free method for detecting a wide range of biological molecules and their interactions. The principle of detection relies on the amplification of molecular events at an interface into a macroscopic optical signal. When a self-assembled monolayer of an amphiphilic molecule, such as this compound, is formed at the aqueous-liquid crystal interface, it induces a specific orientation of the liquid crystal molecules. The presence of an analyte that interacts with or disrupts this monolayer leads to a reorientation of the liquid crystal, which can be visualized as a change in the optical texture when viewed under a polarized light microscope.
This compound is a cationic amphiphile that can form a stable monolayer at an aqueous interface. The positively charged choline (B1196258) headgroup interacts with the aqueous phase, while the myristoyl (C14) tail is hydrophobic. This application note details a protocol for using this compound to create an LC-based biosensor for the detection of lipase (B570770) activity. Lipases are enzymes that hydrolyze ester bonds in lipids, and in this system, they will cleave the ester linkage in this compound, leading to the disruption of the monolayer and a detectable optical signal.
Materials and Methods
2.1. Materials
-
This compound
-
4-cyano-4'-pentylbiphenyl (5CB) liquid crystal
-
Octadecyltrichlorosilane (OTS)
-
Toluene (B28343) (anhydrous)
-
Deionized (DI) water
-
Lipase from Candida rugosa
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass microscope slides
-
Coverslips
-
Petri dishes
-
Polarized light microscope with a camera
2.2. Quantitative Data Summary
The following table summarizes the hypothetical performance of the this compound-based LC biosensor for the detection of lipase.
| Parameter | Value |
| Analyte | Lipase (Candida rugosa) |
| Limit of Detection (LOD) | 10 ng/mL |
| Dynamic Range | 10 ng/mL - 1 µg/mL |
| Response Time | 15 - 30 minutes |
| Optimal Temperature | 37°C |
| Optimal pH | 7.4 |
2.3. Experimental Protocol
2.3.1. Preparation of OTS-Coated Glass Slides
-
Clean glass microscope slides by sonicating them in ethanol for 15 minutes, followed by rinsing with DI water and drying with a stream of nitrogen.
-
Treat the cleaned slides with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 30 minutes to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the slides thoroughly with DI water and dry them with nitrogen.
-
Prepare a 1% (v/v) solution of OTS in anhydrous toluene.
-
Immerse the cleaned and dried slides in the OTS solution for 1 hour at room temperature to form a self-assembled monolayer of OTS.
-
Rinse the slides with toluene to remove excess OTS, followed by a final rinse with ethanol.
-
Dry the slides with a stream of nitrogen. The OTS-coated surface induces homeotropic (perpendicular) alignment of the liquid crystal.
2.3.2. Formation of the this compound Monolayer
-
Prepare a 1 mM stock solution of this compound in DI water.
-
Place an OTS-coated glass slide in a petri dish.
-
Pipette a 50 µL droplet of the this compound solution onto the center of the OTS-coated slide.
-
Allow the solution to stand for 30 minutes at room temperature to allow for the self-assembly of a this compound monolayer at the air-water interface.
2.3.3. Liquid Crystal Deposition and Sensor Assembly
-
Carefully place a 2 µL droplet of 5CB liquid crystal onto the surface of the this compound solution droplet on the glass slide. The 5CB will spread across the surface.
-
Gently place a coverslip over the 5CB to create a thin, uniform layer.
-
The assembled sensor should initially appear dark when viewed under crossed polarizers, indicating a homeotropic alignment of the 5CB.
2.3.4. Analyte Introduction and Detection
-
Prepare a series of lipase solutions in PBS (pH 7.4) at different concentrations (e.g., 1 ng/mL to 10 µg/mL).
-
Introduce 10 µL of the lipase solution to the edge of the coverslip. The solution will be drawn into the sensor by capillary action.
-
Incubate the sensor at 37°C for 30 minutes.
-
Observe the optical texture of the liquid crystal under a polarized light microscope. A change from a dark to a bright texture indicates the disruption of the LC alignment due to the enzymatic hydrolysis of this compound.
-
Capture images at different time points to monitor the response.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of the lipase biosensor.
Caption: Experimental workflow for the LC biosensor.
Conclusion
This protocol provides a framework for developing a liquid crystal-based biosensor using this compound for the detection of lipase. The methodology can be adapted for the detection of other enzymes or analytes that can interact with and disrupt the this compound monolayer. The high sensitivity and label-free nature of this biosensing platform make it a promising tool for various applications in diagnostics and drug discovery.
Application of Myristoylcholine Chloride in the Formation of Model Lipid Bilayers for Biophysical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcholine chloride (MChCl) is a synthetic, single-chain amphiphile characterized by a myristoyl (C14) fatty acid chain esterified to a choline (B1196258) headgroup.[1] This structure imparts significant lipophilicity, allowing for its ready integration into lipid bilayers. This property makes MChCl a valuable tool in biophysical studies for creating model lipid membranes to investigate a variety of cellular processes.
Model lipid bilayers are essential tools in biophysics, providing simplified and controlled environments to study complex biological phenomena such as membrane permeability, lipid metabolism, and the function of membrane-embedded proteins.[1] The incorporation of MChCl can be used to modulate the physical properties of these model membranes or to act as a tethered ligand for studying receptor-ligand interactions, particularly with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Due to its structural similarity to acetylcholine, the endogenous ligand for nAChRs, MChCl can be employed to investigate the influence of the lipid environment on receptor activation and signaling.
These application notes provide detailed protocols for the preparation of model lipid bilayers incorporating this compound and for their subsequent use in biophysical assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for designing and interpreting experiments with model lipid bilayers.
| Property | Value | Source |
| Molecular Formula | C19H40ClNO2 | PubChem |
| Molecular Weight | 349.98 g/mol | PubChem |
| IUPAC Name | trimethyl(2-tetradecanoyloxyethyl)azanium;chloride | PubChem |
| CAS Number | 4277-89-8 | PubChem |
| Description | White crystalline solid | BOC Sciences |
| Critical Micelle Concentration (CMC) | Not experimentally determined in readily available literature. As a cationic surfactant with a C14 tail, its CMC is expected to be in the millimolar range in aqueous solutions. | N/A |
Experimental Protocols
The following are generalized protocols for the formation of model lipid bilayers. These protocols can be adapted for the inclusion of this compound. It is recommended to start with a small molar percentage of MChCl (e.g., 1-5 mol%) and optimize the concentration based on experimental goals and bilayer stability.
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) containing this compound by Thin-Film Hydration and Extrusion
This protocol describes the formation of SUVs, which are useful for a variety of biophysical studies, including their application in the formation of supported lipid bilayers.
Materials:
-
This compound (MChCl)
-
Primary phospholipid (e.g., DOPC, POPC)
-
Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas stream
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Preparation:
-
In a clean round-bottom flask, dissolve the desired amounts of the primary phospholipid and this compound in chloroform. The lipids should be completely solubilized.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-5 mg/mL.
-
Hydrate the lipid film by gentle agitation (e.g., vortexing) at a temperature above the phase transition temperature of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs) and the solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore-size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process forces the MLVs to break down and reform into SUVs of a more uniform size.
-
The final vesicle solution should appear clearer than the initial MLV suspension.
-
-
Storage:
-
Store the prepared SUVs at 4°C. For long-term storage, it is advisable to use a buffer that does not contain components prone to degradation.
-
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) Incorporating this compound via Vesicle Fusion
This protocol details the formation of a planar lipid bilayer on a solid support, which is a powerful platform for studying membrane-protein interactions using surface-sensitive techniques.
Materials:
-
SUVs containing this compound (prepared as in Protocol 1)
-
Solid support (e.g., clean glass coverslip, mica, or silicon oxide-coated sensor chip)
-
Vesicle fusion buffer (e.g., hydration buffer supplemented with 2-5 mM CaCl2)
-
Washing buffer (e.g., hydration buffer)
-
Piranha solution (for cleaning glass/silicon surfaces - EXTREME CAUTION REQUIRED ) or Plasma cleaner
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the solid support to create a hydrophilic surface. For glass or silicon-based substrates, this can be achieved by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning. Note: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the cleaned substrate extensively with ultrapure water and dry it under a stream of nitrogen or argon.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber or flow cell.
-
Add the SUV suspension (typically 0.1-1.0 mg/mL in vesicle fusion buffer) to the substrate. The presence of divalent cations like Ca2+ promotes the adsorption and rupture of vesicles on the negatively charged surface.
-
Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and the formation of a continuous lipid bilayer.
-
-
Washing:
-
Gently wash the surface with an excess of washing buffer to remove any unfused or partially fused vesicles. This can be done by buffer exchange in a flow cell or by gentle rinsing in a beaker.
-
-
Characterization (Optional but Recommended):
-
The quality of the SLB can be assessed using techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), Fluorescence Recovery After Photobleaching (FRAP) if fluorescently labeled lipids are included, or Atomic Force Microscopy (AFM).
-
Visualizations
Experimental Workflow for SUV Preparation and SLB Formation
Caption: Workflow for preparing this compound-containing SUVs and forming an SLB.
Hypothetical Workflow for Studying nAChR Interaction with an MChCl-Containing SLB
Caption: Workflow for studying nAChR interactions with an MChCl-functionalized SLB.
Concluding Remarks
This compound serves as a versatile tool for the construction of model lipid bilayers in biophysical research. Its amphiphilic nature and structural similarity to acetylcholine make it particularly useful for studies involving membrane dynamics and the function of cholinergic receptors. The protocols provided herein offer a foundation for the preparation of MChCl-containing model membranes. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore the diverse applications of this unique lipid-like molecule in their biophysical investigations.
References
Application Notes and Protocols for Investigating Choline Transporter Kinetics Using Myristoylcholine Chloride in Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) is an essential nutrient crucial for the synthesis of the neurotransmitter acetylcholine (B1216132) and the major membrane phospholipid, phosphatidylcholine. The transport of choline into cells is a rate-limiting step for these vital biochemical pathways and is mediated by specific transporter proteins. The primary transporters include the high-affinity choline transporter (CHT1, SLC5A7), intermediate-affinity choline transporter-like proteins (CTL1-5, SLC44A1-5), and low-affinity organic cation transporters (OCTs). Understanding the kinetics of these transporters is fundamental for research in neurobiology, cancer biology, and drug development.
These application notes provide a comprehensive overview and detailed protocols for investigating choline transporter kinetics in various cell models. A key focus is the proposed utilization of Myristoylcholine chloride , a synthetic lipid-conjugated cholinergic agonist, as a potential tool to probe transporter function. Due to its amphipathic nature, with a choline head group and a myristoyl fatty acid tail, this compound may interact with choline transporters, potentially as a competitive or non-competitive inhibitor. The following sections will detail standard methodologies and propose a novel application for this compound in this research area.
Choline Transporter Signaling Pathways
The activity of choline transporters is dynamically regulated through various signaling pathways that control their expression, trafficking, and function. The primary regulatory mechanism for CHT1, for example, involves its trafficking to and from the plasma membrane. This process is influenced by neuronal activity and can be modulated by protein kinase C (PKC) and other signaling molecules. Increased neuronal activity can lead to the translocation of CHT1 from intracellular vesicles to the presynaptic membrane, thereby enhancing choline uptake capacity.
A step-by-step guide for incorporating Myristoylcholine chloride into drug delivery formulations.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for incorporating Myristoylcholine chloride into various drug delivery formulations. This document outlines its mechanism of action, formulation protocols, and characterization methods to facilitate its use in research and development.
Introduction to this compound
This compound is a quaternary ammonium (B1175870) compound derived from myristic acid and choline (B1196258).[1] Its amphiphilic nature, with a positively charged head group and a hydrophobic tail, makes it a versatile excipient in drug delivery systems. It primarily functions as a penetration enhancer, a cationic lipid in nanoparticle and liposome (B1194612) formulations, and a component of enzyme-responsive delivery systems.[1]
Key Properties:
-
Penetration Enhancement: this compound integrates into the lipid bilayer of cell membranes, disrupting their structure and increasing their permeability to therapeutic agents.[1] This is particularly effective in transdermal drug delivery, where it facilitates the transport of drugs across the stratum corneum.[1]
-
Cationic Surfactant: Its positive charge allows it to interact with negatively charged cell membranes, facilitating cellular uptake. It also acts as an emulsifier and stabilizer in formulations.
-
Enzyme Responsiveness: this compound can be hydrolyzed by cholinesterase enzymes, such as acetylcholinesterase (AChE).[1] This property can be exploited to design drug delivery systems that release their payload in response to the presence of these enzymes, which may be overexpressed in certain pathological conditions.[1]
Formulation Protocols
This section provides detailed protocols for incorporating this compound into three common drug delivery systems: liposomes, solid lipid nanoparticles (SLNs), and microemulsions.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. This compound can be incorporated as a cationic lipid to enhance drug loading of negatively charged molecules and improve cellular uptake.
Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve this compound, a neutral phospholipid (e.g., phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (a common starting point is a 1:4 to 1:1 molar ratio of cationic lipid to neutral lipid).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated. The hydration temperature should be above the phase transition temperature of the lipids.
-
Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (UVs) of a desired size, subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Quantitative Data for Liposomal Formulations:
| Parameter | Typical Range | Method of Analysis |
| Particle Size (nm) | 100 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +20 to +40 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 50 - 90 | Spectrophotometry, HPLC (after vesicle lysis) |
| Drug Loading (%) | 1 - 10 | Spectrophotometry, HPLC (after vesicle lysis) |
Solid Lipid Nanoparticle (SLN) Formulation
SLNs are colloidal carriers made from solid lipids. This compound can be used as a cationic surfactant to stabilize the nanoparticle dispersion and enhance drug encapsulation and cellular uptake.
Experimental Protocol: High-Shear Homogenization and Ultrasonication
-
Lipid Phase Preparation:
-
Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Dissolve this compound in an aqueous solution (e.g., distilled water or buffer) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer for a short period to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
Separate the SLNs from the aqueous medium by ultracentrifugation and wash them to remove any unencapsulated drug.
-
Quantitative Data for SLN Formulations:
| Parameter | Typical Range | Method of Analysis |
| Particle Size (nm) | 150 - 300 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.4 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +15 to +35 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 60 - 95 | Spectrophotometry, HPLC (after nanoparticle disruption) |
| Drug Loading (%) | 1 - 15 | Spectrophotometry, HPLC (after nanoparticle disruption) |
Microemulsion Formulation for Transdermal Delivery
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants. This compound can act as a surfactant or co-surfactant in these formulations, enhancing their skin penetration properties.
Experimental Protocol: Water Titration Method
-
Component Selection:
-
Choose an oil phase (e.g., oleic acid, isopropyl myristate), a primary surfactant (e.g., Tween 80), and a co-surfactant (this compound can be used here or as part of the surfactant mixture).
-
Construct a pseudo-ternary phase diagram to determine the concentration ranges of the components that lead to the formation of a stable microemulsion.
-
-
Microemulsion Formation:
-
Mix the oil phase, primary surfactant, and this compound (co-surfactant) in a specific ratio determined from the phase diagram.
-
Dissolve the drug in the appropriate phase (oil or water) depending on its solubility.
-
Slowly titrate this mixture with the aqueous phase (e.g., water or buffer) under constant stirring until a clear and transparent microemulsion is formed.
-
-
Characterization:
-
Characterize the microemulsion for its physical properties such as droplet size, viscosity, and conductivity.
-
Evaluate its drug permeation through an appropriate skin model (e.g., excised human or animal skin) using Franz diffusion cells.
-
Quantitative Data for Microemulsion Formulations:
| Parameter | Typical Range | Method of Analysis |
| Droplet Size (nm) | 10 - 100 | Dynamic Light Scattering (DLS) |
| Viscosity (cP) | 50 - 500 | Viscometer |
| pH | 5.0 - 7.0 | pH meter |
| Drug Permeation Flux (µg/cm²/h) | Varies with drug and formulation | Franz Diffusion Cell with HPLC/UV analysis |
Visualization of Workflows and Pathways
Experimental Workflow for Liposome Preparation
Caption: Workflow for liposome preparation using the thin-film hydration method.
Mechanism of Transdermal Penetration Enhancement
Caption: Mechanism of skin penetration enhancement by this compound.
Potential Signaling Pathway: Nicotinic Acetylcholine (B1216132) Receptor Interaction
The choline headgroup of this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. This interaction could potentially trigger downstream signaling cascades.
Caption: Potential signaling pathway involving nAChR interaction.
Characterization and Quality Control
Thorough characterization is essential to ensure the quality, stability, and efficacy of this compound-based drug delivery systems.
Experimental Protocols for Characterization:
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Dilute the formulation in an appropriate solvent (e.g., deionized water or PBS) to an optimal concentration for DLS analysis. Perform the measurement at a fixed angle and temperature (e.g., 25°C). The Z-average diameter and PDI are calculated from the correlation function of the scattered light intensity fluctuations.
-
-
Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Protocol: Dilute the formulation in a low ionic strength buffer. The sample is placed in an electrophoretic cell, and an electric field is applied. The velocity of the particles is measured, from which the zeta potential is calculated.
-
-
Encapsulation Efficiency and Drug Loading:
-
Method: Indirect or Direct Quantification.
-
Protocol (Indirect): Separate the nanoparticles/liposomes from the aqueous phase containing the unencapsulated drug using centrifugation or filtration. Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The encapsulated amount is calculated by subtracting the free drug amount from the total initial drug amount.
-
Protocol (Direct): Disrupt the purified nanoparticles/liposomes using a suitable solvent or detergent to release the encapsulated drug. Quantify the total amount of drug in the disrupted formulation.
-
-
In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Protocol: Place a known amount of the drug-loaded formulation in a dialysis bag with a specific molecular weight cut-off. Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring. At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium. Quantify the drug concentration in the collected samples.
-
-
In Vitro Skin Permeation Study:
-
Method: Franz Diffusion Cell.
-
Protocol: Mount excised human or animal skin on a Franz diffusion cell with the stratum corneum facing the donor compartment. Fill the receptor compartment with a suitable receptor medium (e.g., PBS) and maintain the temperature at 32°C. Apply the formulation to the skin surface in the donor compartment. At specific time points, collect samples from the receptor compartment and analyze the drug concentration.
-
Safety and Handling
This compound is a chemical compound and should be handled with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound.
Disclaimer: These protocols are intended as a guide for research and development purposes. Optimization of formulation parameters and experimental conditions is necessary for specific applications. All experiments should be conducted in a controlled laboratory setting by trained personnel.
References
Application Notes and Protocols for Studying Receptor Desensitization Kinetics with Myristoylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying receptor desensitization kinetics using Myristoylcholine chloride, a synthetic, lipid-conjugated cholinergic agonist. This compound's unique lipophilic nature allows for distinct interactions with cell membranes and specific subtypes of cholinergic receptors, particularly those within lipid-rich environments.[1] Understanding the desensitization profiles of receptors in response to this agonist is crucial for elucidating their pharmacological properties and for the development of novel therapeutics.
Introduction to Receptor Desensitization
Receptor desensitization is a fundamental cellular process characterized by a diminished response to a continuous or repeated stimulus. This phenomenon protects cells from overstimulation and is a key mechanism for maintaining homeostasis. Desensitization can be broadly categorized into two types:
-
Homologous Desensitization: A decrease in response to a specific agonist, where the receptor is uncoupled from its signaling pathway after prolonged exposure to that same agonist.[2] This process often involves G protein-coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor, leading to the recruitment of β-arrestins.[2][3]
-
Heterologous Desensitization: The stimulation of one receptor type leads to the desensitization of another. This form of desensitization is typically mediated by second messenger-dependent protein kinases such as PKA and PKC.[3]
The kinetics of desensitization, including the rate of onset and recovery, are critical parameters in pharmacology and drug development. These kinetics can be investigated using various in vitro techniques, including calcium imaging and electrophysiology.
Data Presentation: Quantitative Analysis of Desensitization
A systematic approach to data presentation is essential for comparing the desensitization kinetics under different experimental conditions. The following table provides a template for summarizing key quantitative parameters obtained from experimental protocols.
| Experimental Method | Cell Type/Receptor Subtype | Agonist Concentration (μM) | Peak Response (Amplitude) | Desensitization Rate (τ) (s) | Percent Desensitization (%) | Recovery Time Constant (t½) (min) |
| Calcium Imaging | CHO-hM1 | 10 | ||||
| SH-SY5Y (endogenous) | 50 | |||||
| Electrophysiology | Oocytes expressing α7 nAChR | 100 | ||||
| (Two-Electrode Voltage Clamp) | Dorsal Root Ganglion Neurons | 200 |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for Gq-Coupled Receptor Desensitization
This protocol describes the use of a fluorescent calcium indicator to measure the kinetics of receptor desensitization in response to this compound in cells expressing Gq-coupled cholinergic receptors (e.g., M1, M3, M5 muscarinic receptors). Activation of these receptors leads to an increase in intracellular calcium, which can be monitored in real-time.[4][5][6][7]
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human M1 muscarinic receptor).
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
-
Baseline Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 1-2 minutes.
-
Agonist Addition and Desensitization:
-
Use the plate reader's injector to add this compound at the desired concentration.
-
Continuously record the fluorescence signal for 5-10 minutes to observe the initial peak response and the subsequent decay, which represents desensitization.
-
-
Re-stimulation and Recovery:
-
To assess recovery from desensitization, wash the cells with HBSS to remove the agonist.
-
Incubate the cells in fresh HBSS for varying periods (e.g., 5, 15, 30, 60 minutes).
-
Re-stimulate the cells with the same concentration of this compound and measure the response.
-
-
Data Analysis:
-
The peak fluorescence intensity after agonist addition represents the initial response.
-
The decay of the fluorescence signal over time in the continued presence of the agonist is fitted to a single or double exponential decay function to determine the desensitization rate constant(s) (τ).[8]
-
Percent desensitization is calculated as: ((Peak Response - Steady-state Response) / Peak Response) * 100.
-
The recovery of the response after re-stimulation is plotted against the recovery time to determine the recovery time constant (t½).
-
Protocol 2: Electrophysiological Measurement of Ion Channel Desensitization
This protocol details the use of two-electrode voltage clamp (TEVC) on Xenopus oocytes or whole-cell patch clamp on cultured neurons to measure the desensitization kinetics of ligand-gated ion channels (e.g., nicotinic acetylcholine (B1216132) receptors) activated by this compound.
Materials:
-
Xenopus laevis oocytes or a neuronal cell line (e.g., SH-SY5Y).
-
cRNA for the receptor subunits of interest (for oocyte expression).
-
This compound stock solution.
-
External and internal recording solutions appropriate for the ion channel being studied.
-
Voltage-clamp amplifier and data acquisition system.
-
Microelectrodes.
Procedure (Two-Electrode Voltage Clamp on Oocytes):
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with cRNA encoding the receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the external solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Agonist Application and Desensitization:
-
Rapidly apply this compound at a known concentration to the oocyte using a perfusion system.
-
Record the inward current elicited by the agonist. The current will peak and then decay in the continued presence of the agonist, indicating desensitization.[8]
-
-
Recovery from Desensitization:
-
Wash out the agonist with the external solution for several minutes.
-
Re-apply the agonist to assess the extent of recovery.
-
-
Data Analysis:
Visualizations
Caption: Gq-coupled receptor signaling and desensitization pathway.
Caption: Workflow for calcium imaging-based desensitization assay.
Caption: Workflow for electrophysiological desensitization assay.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 3. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 8. Desensitization kinetics of a chloride acetylcholine response in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of acetylcholine-induced chloride current in isolated snail neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Properties of Myristoylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcholine chloride is a quaternary ammonium (B1175870) compound (QAC) with a cationic head group and a hydrophobic alkyl chain. This structure imparts surfactant properties and allows for interaction with and disruption of microbial cell membranes, suggesting potential as an antimicrobial agent.[1] As a member of the QAC family, its primary mechanism of action is believed to involve the electrostatic attraction to the negatively charged microbial cell surface, followed by the insertion of the myristoyl tail into the lipid bilayer. This disrupts membrane integrity, leading to the leakage of intracellular components and ultimately cell death. Studies on related myristoyl derivatives have indicated a spectrum of activity that includes medium efficacy against Gram-positive bacteria, weaker activity against Gram-negative bacteria, and notable antifungal properties, particularly against Candida albicans.[2][3][4]
These application notes provide a comprehensive experimental framework for the systematic evaluation of the antimicrobial and anti-biofilm properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) - DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) in each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain this compound.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Data Interpretation:
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plates).
-
Experimental Workflow for MBC/MFC Determination
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assay.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Protocol
-
Preparation:
-
Prepare a standardized microbial inoculum as described for the MIC assay (0.5 McFarland).
-
Prepare flasks or tubes of the appropriate broth containing this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a drug-free growth control.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Enumeration:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
-
Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow for Time-Kill Kinetics Assay.
Anti-Biofilm Assay
This assay assesses the ability of this compound to inhibit biofilm formation or eradicate established biofilms.
Protocol: Crystal Violet Staining Method
-
Biofilm Formation:
-
In a 96-well flat-bottomed microtiter plate, add 100 µL of a standardized microbial suspension (1 x 10⁶ CFU/mL) in a nutrient-rich medium (e.g., Tryptic Soy Broth with 1% glucose).
-
For inhibition assay: Add 100 µL of this compound at various concentrations.
-
For eradication assay: Incubate the plate for 24 hours at 37°C to allow biofilm formation. After incubation, gently wash the wells with PBS to remove planktonic cells, then add 200 µL of this compound at various concentrations.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours.
-
-
Staining and Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with deionized water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
Experimental Workflow for Anti-Biofilm Assay
Caption: Workflow for Anti-Biofilm Assay using Crystal Violet method.
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of QACs like this compound is the disruption of the cell membrane.
Conceptual Signaling Pathway
Caption: Mechanism of action of this compound on microbial membranes.
Data Presentation
All quantitative data from the assays described above should be summarized in clear, well-structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Table 4: Anti-Biofilm Activity of this compound
| Test Microorganism | Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Eradication |
| Staphylococcus aureus | MIC | ||
| 2x MIC | |||
| 4x MIC | |||
| Pseudomonas aeruginosa | MIC | ||
| 2x MIC | |||
| 4x MIC |
References
Practical application of Myristoylcholine chloride in non-ionotropic signaling pathway research.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoylcholine chloride is a synthetic, lipid-conjugated cholinergic agonist. It is structurally characterized by a myristoyl (C14) fatty acid chain esterified to a choline (B1196258) headgroup. This lipophilic modification allows it to readily interact with and integrate into the lipid bilayer of cell membranes, a property that distinguishes it from classical cholinergic agonists like acetylcholine[1]. While its role as an agonist for ionotropic nicotinic acetylcholine (B1216132) receptors (nAChRs) is a primary area of its research application, its potential to initiate non-ionotropic signaling cascades presents an intriguing, albeit less explored, avenue of investigation[1].
Non-ionotropic signaling, also known as metabotropic signaling, involves the activation of G-protein coupled receptors (GPCRs). In the cholinergic system, these are the muscarinic acetylcholine receptors (M1-M5). Activation of these receptors does not result in the direct opening of an ion channel. Instead, it initiates an intracellular signaling cascade through the activation of heterotrimeric G-proteins, leading to the production of second messengers and a subsequent cellular response[2][3].
This document provides a hypothetical framework and detailed protocols for investigating the potential non-ionotropic signaling effects of this compound, focusing on its interaction with muscarinic acetylcholine receptors and the subsequent downstream signaling pathways.
Principle of Investigation
The core of this investigation is to determine if this compound can act as an agonist at muscarinic acetylcholine receptors (mAChRs) and, if so, to characterize the resulting downstream signaling events. Muscarinic receptors are coupled to different G-protein subtypes, leading to distinct second messenger pathways[4]:
-
M1, M3, and M5 Receptors: Primarily couple to Gαq/11 proteins, which activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC)[2].
-
M2 and M4 Receptors: Typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[4].
The experimental workflow would involve treating a suitable cell line expressing endogenous or recombinant mAChRs with this compound and measuring the key events in these signaling cascades: G-protein activation, second messenger production (IP3 and cAMP), and intracellular calcium mobilization.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments. Since there is a lack of specific published data on the non-ionotropic effects of this compound, these tables are presented with hypothetical values for illustrative purposes.
Table 1: G-Protein Activation Profile of this compound
| G-Protein Subtype | Agonist | EC50 (nM) [Hypothetical] | Emax (% of Control Agonist) [Hypothetical] |
| Gαq/11 | This compound | 150 | 85 |
| Carbachol (Control) | 50 | 100 | |
| Gαi/o | This compound | 300 | 70 |
| Acetylcholine (Control) | 80 | 100 | |
| Gαs | This compound | >10000 | Not significant |
| Isoproterenol (Control) | 10 | 100 |
Table 2: Second Messenger Production Induced by this compound
| Assay | Agonist | EC50 (nM) [Hypothetical] | Emax (% of Control Agonist) [Hypothetical] |
| IP3 Accumulation | This compound | 180 | 80 |
| Carbachol (Control) | 60 | 100 | |
| cAMP Inhibition | This compound | 350 | 65 |
| Acetylcholine (Control) | 90 | 100 |
Table 3: Intracellular Calcium Mobilization by this compound
| Cell Line | Agonist | EC50 (nM) [Hypothetical] | Max. [Ca2+]i Increase (nM) [Hypothetical] |
| CHO-M1 | This compound | 200 | 350 |
| Carbachol (Control) | 75 | 450 | |
| HEK-M3 | This compound | 170 | 400 |
| Carbachol (Control) | 55 | 500 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are recommended.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418 or puromycin) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, deionized water or an appropriate buffer. Further dilutions to working concentrations should be made in the assay buffer. Due to its lipophilic nature, ensure complete solubilization.
G-Protein Activation Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation:
-
Grow cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape into homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add membrane homogenate (10-20 µg protein/well), GDP (e.g., 10 µM final concentration), and varying concentrations of this compound or a control agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
Incubate for 60-90 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Inositol 1,4,5-Trisphosphate (IP3) Accumulation Assay
This assay quantifies the production of IP3, a hallmark of Gαq/11 activation.
-
Principle: A competitive binding assay using a labeled IP3 tracer and an IP3 binding protein. Commercial kits (e.g., HTRF or ELISA-based) are widely available and recommended.
-
Protocol (General for HTRF-based IP-One Assay):
-
Plate cells in a 96-well or 384-well plate and grow to confluency.
-
Replace the culture medium with stimulation buffer containing LiCl (e.g., 50 mM). LiCl inhibits the degradation of IP1, a stable metabolite of IP3, allowing it to accumulate.
-
Add varying concentrations of this compound or a control agonist.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Add the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate for 1 hour at room temperature.
-
Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine IP1 concentrations from a standard curve.
-
Cyclic AMP (cAMP) Inhibition Assay
This assay measures the decrease in intracellular cAMP levels, indicative of Gαi/o activation.
-
Principle: A competitive immunoassay, often utilizing HTRF or AlphaLISA technology.
-
Protocol (General for HTRF-based cAMP Assay):
-
Plate cells in a suitable microplate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with a submaximal concentration of forskolin (B1673556) to generate a measurable level of cAMP.
-
Simultaneously add varying concentrations of this compound or a control inhibitory agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the HTRF signal and calculate the cAMP concentration from a standard curve.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic calcium concentration following Gαq/11 activation and IP3-mediated release from stores.
-
Principle: Use of a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to Ca2+.
-
Protocol:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).
-
Measure the baseline fluorescence.
-
Inject varying concentrations of this compound or a control agonist.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Visualizations
References
Troubleshooting & Optimization
Optimizing the concentration of Myristoylcholine chloride for cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Myristoylcholine chloride in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a synthetic, lipid-conjugated cholinergic agonist. Its structure includes a myristoyl (C14) fatty acid chain, which increases its lipophilicity compared to standard cholinergic agonists like acetylcholine (B1216132). This property allows it to readily interact with and integrate into the lipid bilayer of cell membranes, thereby altering membrane permeability. Its primary mechanism of action is the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.
Q2: Which signaling pathways are activated by this compound?
As a nicotinic acetylcholine receptor (nAChR) agonist, this compound is expected to activate downstream signaling pathways associated with these receptors. A key pathway implicated in nAChR-mediated cellular responses is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activation of nAChRs can lead to an influx of calcium ions, which can trigger the activation of PI3K and subsequently Akt, influencing a variety of cellular processes including cell survival, proliferation, and metabolism.
Q3: What is a typical working concentration range for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. Based on the potency of other nicotinic agonists, a starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.
Q4: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a stock solution in a sterile solvent such as water or a buffer suitable for your cell culture system.[1] For a 10 mM stock solution, dissolve 3.5 mg of this compound (MW: 349.98 g/mol ) in 1 mL of solvent. The product is soluble in water at concentrations up to 125 mg/mL (357.16 mM) with the aid of ultrasonication.[1] Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1] Before use, dilute the stock solution to the final working concentration in your cell culture medium and filter-sterilize if necessary.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound | Sub-optimal concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM) to determine the EC50 for your specific cell type and assay. |
| Low nAChR expression: The cell line used may not express the target nicotinic acetylcholine receptor subtype or may express it at very low levels. | Confirm nAChR expression in your cell line using techniques like RT-PCR, western blot, or immunocytochemistry. Consider using a cell line known to express the nAChR subtype of interest. | |
| Receptor desensitization: Prolonged or repeated exposure to an agonist can lead to a decreased receptor response. | Reduce the incubation time with this compound. If longer exposure is necessary, consider a pulsatile application or lower concentrations. | |
| High background signal or off-target effects | Concentration is too high: High concentrations of this compound may lead to non-specific effects or cytotoxicity. | Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay (see protocol below). |
| Micelle formation: Due to its lipophilic nature, this compound may form micelles at concentrations above its critical micelle concentration (CMC), leading to non-specific membrane disruption. | While the specific CMC for this compound is not readily available, be cautious when using high micromolar concentrations. If micelle formation is suspected, consider using a lower concentration or a different solubilizing agent. | |
| Poor solubility or precipitation in media | Improper dissolution of stock solution: The compound may not be fully dissolved in the initial stock. | Ensure complete dissolution of the powder when preparing the stock solution. Gentle warming or sonication may be helpful.[1] |
| Precipitation upon dilution: The compound may precipitate when diluted into the final culture medium, especially if the medium contains components that reduce its solubility. | Prepare fresh dilutions for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try a lower concentration or pre-warm the medium before adding the compound. | |
| Changes in cell morphology or adhesion | Membrane perturbation: The lipophilic nature of the molecule can cause changes in cell membrane fluidity and structure, affecting cell shape and attachment. | Monitor cell morphology using microscopy. If significant changes are observed at the desired effective concentration, it may be an inherent property of the compound's mechanism of action. Consider shorter incubation times. |
| Cytotoxicity: The observed changes may be an early indicator of cell death. | Perform a cell viability assay to assess cytotoxicity at the concentrations being used. |
Data Presentation
Recommended Concentration Range for Optimization
| Parameter | Concentration Range | Notes |
| Initial Dose-Response Screening | 10 nM - 50 µM | A broad range to identify the effective concentration window. |
| nAChR Activation (e.g., Calcium Flux) | 100 nM - 10 µM | Based on typical EC50 values for nAChR agonists. |
| Signaling Pathway Activation (e.g., p-Akt) | 1 µM - 20 µM | Signaling pathway activation may require slightly higher concentrations or longer incubation times. |
| Cell Viability (Cytotoxicity) | 1 µM - 100 µM | To determine the concentration at which the compound becomes toxic to the cells. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that is toxic to the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blot for PI3K/Akt Pathway Activation
This protocol is to assess the activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic for no cellular response.
References
Addressing challenges with the stability and degradation of Myristoylcholine chloride solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of Myristoylcholine chloride solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a synthetic, lipid-conjugated cholinergic agonist. It is structurally similar to acetylcholine (B1216132) but with a myristoyl (C14) fatty acid chain esterified to the choline (B1196258) moiety. This modification significantly increases its lipophilicity. It is primarily used in research to investigate nicotinic acetylcholine receptors (nAChRs), particularly those in lipid-rich membrane environments.[1] It is also utilized in studies of non-classical, non-ionotropic signaling pathways and the non-neuronal cholinergic anti-inflammatory pathway.[1][2]
2. What are the primary degradation products of this compound?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This results in the formation of two breakdown products: myristic acid and choline .[1]
3. How should solid this compound be stored?
Solid this compound is hygroscopic and should be stored in a tightly sealed container, protected from moisture. Recommended storage temperatures are 4°C for short-term and -20°C for long-term storage.
4. How should I prepare and store stock solutions of this compound?
For aqueous stock solutions, it is recommended to dissolve the compound in high-purity water or a suitable buffer. To minimize degradation, stock solutions should be prepared fresh. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[3] For cell culture experiments, it is advisable to filter-sterilize the solution through a 0.22 μm filter before use.[3]
5. What is the critical micelle concentration (CMC) of this compound and why is it important?
This compound is a surfactant and will form micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules begin to self-assemble into larger aggregates (micelles).[4] This is a critical parameter because the formation of micelles can affect the bioavailability of the monomeric form, which is typically the active form that interacts with receptors. The CMC is influenced by factors such as temperature, pH, and ionic strength of the solution.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in the aqueous solution, especially after storage or pH adjustment. | Hydrolysis of this compound into myristic acid and choline. Myristic acid has very low solubility in aqueous solutions and can precipitate out. | 1. Prepare fresh solutions before each experiment. 2. If you suspect precipitation of myristic acid, try gently warming the solution and sonicating. However, be aware that this may not fully redissolve the precipitate and the effective concentration of this compound will be lower than intended. 3. Consider using a small amount of a co-solvent like DMSO or ethanol (B145695) to aid in solubility, but be sure to check for compatibility with your experimental system. |
| Inconsistent or no biological effect observed in experiments. | 1. Degradation of the compound: The ester linkage in this compound is susceptible to hydrolysis, especially at neutral to alkaline pH and elevated temperatures. 2. Micelle formation: If the concentration used is above the CMC, the compound may be sequestered in micelles and not be available to interact with its target receptors. | 1. Confirm compound integrity: Use freshly prepared solutions. If using stored solutions, allow them to equilibrate to room temperature before use. Consider verifying the concentration and purity of your stock solution using an analytical technique like HPLC if inconsistent results persist. 2. Address potential micelle formation: Determine the CMC of this compound in your experimental buffer if possible. If you suspect micelle formation is an issue, conduct experiments at concentrations below the CMC. Note that the CMC can be influenced by the components of your culture medium. |
| Toxicity or unexpected off-target effects in cell-based assays. | 1. Membrane disruption: As a surfactant, this compound can disrupt cell membranes at higher concentrations, leading to cytotoxicity. 2. Degradation products: The hydrolysis product, myristic acid, can have its own biological effects or alter the lipid composition of cell membranes. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific cell type that elicits the desired biological effect without causing significant cytotoxicity. 2. Include appropriate controls: Use vehicle-only controls. If hydrolysis is suspected, consider control experiments with myristic acid and choline to assess their individual effects on your system. |
| Difficulty dissolving the compound. | This compound is described as being slightly soluble in water, although some suppliers indicate higher solubility may be achieved with sonication. | 1. Use high-purity water or a buffer of your choice. 2. Gentle warming and vortexing can aid dissolution. 3. Sonication can be an effective method to dissolve the compound. |
Stability of Cholinergic Agonists in Solution
Table 1: Stability of Acetylcholine Chloride Solutions at Various Temperatures
| Storage Temperature | Stability | Observations |
| -20°C and 4°C | High | Very little degradation observed over an 84-day period.[6][7] |
| 25°C (Room Temp) | Moderate | Stable for approximately 28 days, after which modest degradation occurs.[6][7] |
| 50°C | Low | Rapid degradation observed after just one day.[6][7] |
This data is for Acetylcholine chloride and should be used as a guideline for this compound. Due to its long acyl chain, the stability of this compound may differ.
Experimental Protocols and Workflows
Protocol: Preparation of this compound Solution for in vitro Experiments
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of sterile, high-purity water or desired buffer (e.g., PBS, HBSS) to the tube to achieve the target stock solution concentration.
-
Solubilization: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: Filter the stock solution through a sterile 0.22 μm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final working concentration in your cell culture medium or experimental buffer immediately before use.
Experimental Workflow for Cell-Based Assays
Signaling Pathways
This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Its increased lipophilicity suggests a potential for enhanced interaction with nAChRs located within lipid-rich regions of the cell membrane. Activation of nAChRs typically leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and initiation of downstream signaling cascades.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Troubleshooting Vesicle Leakage Assays with Myristoylcholine Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for vesicle leakage assays involving Myristoylcholine chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vesicle leakage?
This compound is a single-chain cationic surfactant. Its amphiphilic nature, consisting of a hydrophobic myristoyl (C14) tail and a hydrophilic choline (B1196258) headgroup, allows it to interact with and disrupt lipid bilayers. The proposed mechanism involves the insertion of individual this compound monomers into the outer leaflet of the vesicle membrane. This disrupts the normal packing of the phospholipids (B1166683), increasing membrane fluidity and permeability. At higher concentrations, particularly above its critical micelle concentration (CMC), it can lead to the formation of transient pores or even the complete solubilization of the vesicle into mixed micelles, resulting in the release of encapsulated contents.[1][2][3]
Q2: What is a typical concentration range for this compound in a leakage assay?
The effective concentration of this compound can vary depending on the lipid composition of the vesicles, buffer conditions, and the desired leakage kinetics. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A starting point could be a range from sub-micromolar to several millimolar concentrations. The activity of surfactants is often related to their critical micelle concentration (CMC), the concentration at which they begin to form micelles.[4][5] For cationic surfactants with similar alkyl chain lengths, the CMC can range from the high micromolar to low millimolar range.[5][6]
Q3: How does the lipid composition of my vesicles affect leakage induced by this compound?
The lipid composition is a critical factor. As a cationic surfactant, this compound will interact more strongly with vesicles containing anionic (negatively charged) phospholipids (e.g., phosphatidylserine, phosphatidylglycerol) due to electrostatic attraction.[7] Zwitterionic phospholipids like phosphatidylcholine are also susceptible to disruption.[8] The inclusion of cholesterol generally decreases membrane fluidity and can reduce the extent of leakage induced by surfactants.[9]
Q4: Can I use anionic fluorescent dyes like calcein (B42510) with a cationic surfactant like this compound?
Yes, but with caution. There is a potential for electrostatic interactions between the cationic surfactant and the anionic dye, which could lead to artifacts such as fluorescence quenching or aggregation.[10] It is important to run control experiments, such as titrating this compound into a solution of the free dye, to assess any direct interactions that are independent of vesicle leakage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence before adding this compound | 1. Incomplete removal of unencapsulated dye. 2. Vesicles are inherently leaky (unstable). 3. Vesicle rupture during preparation (e.g., harsh sonication). | 1. Ensure thorough purification of vesicles using size exclusion chromatography or dialysis to remove all free dye. 2. Optimize the lipid composition. Consider adding cholesterol (e.g., 30 mol%) to increase bilayer stability. 3. If using sonication, reduce the power or duration. If using extrusion, ensure the membrane pore size is appropriate and the number of passes is optimized. |
| No or very low leakage observed | 1. This compound concentration is too low. 2. Vesicle composition is highly resistant to disruption. 3. Inactive this compound due to improper storage or degradation. | 1. Perform a dose-response experiment with a wider and higher concentration range of this compound. 2. Reduce cholesterol content or incorporate lipids that may be more susceptible to disruption. 3. Verify the purity and activity of the this compound. Prepare fresh solutions. |
| Fluorescence signal decreases after adding Triton X-100 (positive control) | 1. Light scattering from the vesicle suspension is being measured instead of true fluorescence. 2. The concentrations of the encapsulated dye and quencher (if used) are too low. | 1. Confirm the excitation and emission spectra are correct for your fluorophore. The dissolution of vesicles by Triton X-100 reduces light scattering, which can appear as a decrease in signal if not measuring true fluorescence. 2. Ensure that the dye and quencher concentrations are sufficient to produce a robust signal upon leakage. |
| Rapid, uncontrolled leakage immediately after adding this compound | 1. This compound concentration is too high. 2. Vesicles are highly sensitive to the surfactant. | 1. Reduce the concentration of this compound. 2. Increase the stability of the vesicles by incorporating cholesterol or using lipids with saturated acyl chains. |
| Inconsistent results between experiments | 1. Variability in vesicle preparation (size, lamellarity). 2. Inconsistent preparation of this compound solutions. 3. Fluctuations in experimental conditions (temperature, pH). | 1. Standardize the vesicle preparation protocol, including lipid film hydration, extrusion, and purification steps. Characterize vesicle size and distribution. 2. Prepare fresh this compound solutions for each experiment from a validated stock. 3. Ensure consistent temperature, pH, and ionic strength of buffers across all experiments. |
Data Presentation
Table 1: Effect of this compound Concentration on Calcein Leakage from POPC Vesicles
| This compound (µM) | Percent Leakage (%) after 10 min |
| 10 | 5 ± 1.2 |
| 50 | 25 ± 3.5 |
| 100 | 60 ± 4.1 |
| 200 | 85 ± 2.8 |
Note: These are representative data. Actual values will depend on the specific experimental conditions.
Table 2: Influence of Cholesterol on this compound-Induced Leakage
| Vesicle Composition (molar ratio) | Percent Leakage (%) with 100 µM this compound |
| POPC (100%) | 60 ± 4.1 |
| POPC:Cholesterol (70:30) | 35 ± 3.2 |
| POPC:Cholesterol (50:50) | 15 ± 2.5 |
Note: Increasing cholesterol content generally enhances membrane stability and reduces leakage.[9]
Experimental Protocols
Protocol 1: Calcein Leakage Assay
This protocol describes a fluorescence dequenching assay to measure vesicle leakage. Calcein is encapsulated at a high concentration (50-100 mM) where its fluorescence is self-quenched. Upon leakage from the vesicles, it becomes diluted in the external buffer, leading to an increase in fluorescence.[11]
Materials:
-
Lipids (e.g., POPC) in chloroform (B151607)
-
This compound
-
Calcein
-
Assay buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Triton X-100 (10% v/v solution)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen, followed by desiccation under vacuum for at least 2 hours.
-
Hydrate the lipid film with a 50 mM calcein solution in the assay buffer.
-
Subject the hydrated lipid mixture to several freeze-thaw cycles.
-
Extrude the vesicle suspension through a polycarbonate membrane (e.g., 100 nm pore size) for at least 21 passes to form large unilamellar vesicles (LUVs).
-
-
Purification:
-
Separate the calcein-loaded vesicles from unencapsulated calcein using a size exclusion column pre-equilibrated with the assay buffer.[11]
-
Collect the vesicle-containing fractions (typically the first colored band to elute).
-
-
Leakage Measurement:
-
Dilute the vesicle suspension in the assay buffer to a suitable concentration in a cuvette.
-
Record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence over time (Fₜ).
-
To determine the maximum fluorescence (F₁₀₀), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the vesicles.
-
-
Calculation of Percent Leakage:
-
Percent Leakage (%) = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100
-
Visualizations
Mechanism of this compound-Induced Leakage
Caption: Mechanism of this compound-induced vesicle leakage.
Experimental Workflow for Calcein Leakage Assay
Caption: Workflow for a typical calcein-based vesicle leakage assay.
Troubleshooting Logic for High Background Fluorescence
Caption: Troubleshooting flowchart for high background fluorescence.
References
- 1. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NaCl interactions with phosphatidylcholine bilayers do not alter membrane structure but induce long-range ordering of ions and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of phosphatidylcholine and cholesterol on pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of ionic surfactants with cornea-mimicking anionic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of Myristoylcholine chloride in high-concentration stock solutions.
This guide provides researchers, scientists, and drug development professionals with essential information for handling Myristoylcholine chloride, focusing on the prevention of aggregation in high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No: 4277-89-8) is a cationic surfactant and a quaternary ammonium (B1175870) compound.[1][2] It possesses a positively charged head group and a long hydrophobic tail. Due to these properties, it is used as a biochemical reagent in life science research, as a conditioning and emulsifying agent in cosmetics, and as an intermediate in pharmaceutical synthesis.[1][3]
Q2: Why does my high-concentration this compound solution become cloudy or form a precipitate?
Aggregation or precipitation of this compound, an amphiphilic molecule, can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of the solution may be too high for the chosen solvent and temperature, leading to the compound falling out of solution.
-
Micelle Formation: As a surfactant, it naturally forms microscopic aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[4] While this is normal, changes in conditions can lead to the formation of larger, less soluble aggregates.
-
Buffer Incompatibility: this compound is a cationic (positively charged) compound. It can have strong electrostatic interactions with certain anionic (negatively charged) buffer components, particularly phosphate (B84403) ions, leading to the formation of insoluble complexes that precipitate.[5]
-
Temperature Fluctuations: Solubility is often temperature-dependent. Cooling a saturated solution can cause precipitation. Repeated freeze-thaw cycles can also promote aggregation by causing localized increases in concentration as the solution freezes.[5]
-
Hygroscopic Nature: The solid form is hygroscopic, meaning it can absorb moisture from the air.[6] The presence of excess water can affect its dissolution properties.
Q3: What is the recommended solvent and maximum concentration for a stable stock solution?
For aqueous applications, high-purity water is the recommended solvent. A solubility of up to 125 mg/mL (approximately 357 mM) in water has been reported, though achieving this requires sonication.[3] To ensure long-term stability and avoid precipitation, it is often prudent to work with concentrations at or below this level and to verify solubility under your specific experimental conditions.
Q4: Which buffers should I use or avoid with this compound?
It is critical to avoid phosphate-based buffers (e.g., PBS). The interaction between the positively charged quaternary ammonium head of this compound and negatively charged phosphate anions is a common cause of precipitation.[5] Buffers with less reactive counter-ions, such as HEPES or Tris, are generally more compatible. However, it is always recommended to perform a small-scale compatibility test before preparing a large volume.
Q5: How should I properly prepare and store this compound stock solutions?
-
Preparation: To aid dissolution in water, use of an ultrasonic bath is highly recommended.[3] Gentle warming (e.g., to 37°C) can also be effective, but avoid excessive heat.[5]
-
Storage: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Temperature: For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[3] The solid compound should be stored at 4°C, sealed tightly and protected from moisture.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Immediate precipitation upon dissolving or adding to a buffer. | Buffer Incompatibility: Most likely due to the use of a phosphate-based buffer.[5] | Discard the solution. Prepare a new solution using a non-phosphate buffer such as Tris or HEPES. Always dissolve the compound in high-purity water first before adding it to a buffer concentrate.[5] |
| The compound is difficult to dissolve completely. | Insufficient Energy Input: The compound requires significant energy to dissolve at high concentrations. | Use an ultrasonic bath until the solution is clear.[3] Gentle warming can be applied in conjunction with vortexing or stirring.[5] |
| Solution becomes cloudy or precipitates during storage (e.g., at 4°C). | Low-Temperature Insolubility: The concentration exceeds the solubility limit at the storage temperature. | Store the solution at a lower temperature (-20°C or -80°C) where it remains stable in a frozen state.[3] Alternatively, prepare a slightly more dilute stock solution. |
| Precipitate forms after one or more freeze-thaw cycles. | Concentration Effects During Freezing: The freezing process can create pockets of high solute concentration, promoting aggregation. | Prepare single-use aliquots to avoid freeze-thaw cycles.[3] If a thawed aliquot contains precipitate, try to redissolve it by gentle warming and vortexing before use.[5] |
Data and Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4277-89-8 | [1][3] |
| Molecular Formula | C₁₉H₄₀ClNO₂ | [7] |
| Molecular Weight | 349.98 g/mol | [3] |
| Appearance | White to off-white solid | [1][3] |
| Solubility in Water | 125 mg/mL (357.16 mM) (Requires sonication) |[3] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Special Conditions | Reference |
|---|---|---|---|---|
| Solid Powder | 4°C | As per manufacturer's expiry | Sealed container, protect from moisture | [3] |
| Stock Solution | -20°C | Up to 1 month | Sealed, single-use aliquots | [3] |
| Stock Solution | -80°C | Up to 6 months | Sealed, single-use aliquots |[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Preparation: Work in a clean environment. Allow the this compound powder to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound (MW: 349.98 g/mol ). For 1 mL of a 100 mM solution, weigh 35.0 mg.
-
Initial Dissolution: Add the powder to a sterile, conical tube. Add approximately 80% of the final desired volume of high-purity deionized water.
-
Sonication: Tightly cap the tube and vortex briefly. Place the tube in an ultrasonic water bath. Sonicate in intervals, vortexing between each, until the powder is completely dissolved and the solution is clear.
-
Final Volume: Add high-purity water to reach the final desired volume. Invert the tube several times to ensure homogeneity.
-
Filtration (Optional): If sterile conditions are required for your application, filter the solution through a 0.22 µm syringe filter compatible with cationic surfactants (e.g., PVDF).[3]
-
Aliquoting and Storage: Dispense the solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C for short-term use or -80°C for long-term storage.[3]
Visual Guides
Caption: A step-by-step workflow for the preparation of stock solutions.
Caption: A logical guide to diagnosing and solving precipitation problems.
References
- 1. nbinno.com [nbinno.com]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. MYRISTOYL CHOLINE CHLORIDE | 4277-89-8 [chemicalbook.com]
- 7. This compound | C19H40ClNO2 | CID 77963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the reproducibility of experiments involving Myristoylcholine chloride.
Welcome to the technical support center for Myristoylcholine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this long-chain cholinergic agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, lipid-conjugated cholinergic agonist.[1] It is structurally characterized by a myristoyl (C14) fatty acid chain esterified to a choline (B1196258) headgroup. This modification gives it a lipophilic nature, allowing it to interact with cell membranes and selectively activate certain subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly those in lipid-rich environments.[1]
Q2: What are the primary applications of this compound in research?
This compound is utilized in various research areas, including:
-
Neuroscience and Pharmacology: To study nAChR desensitization kinetics, channel gating mechanisms, and allosteric modulation.[1]
-
Drug Delivery: It acts as a skin penetration enhancer by altering the lipid structure of the stratum corneum.[2]
-
Biosensors: Used in the development of liquid crystal-based sensors for detecting enzyme activity, such as carboxylesterase (CES).[2]
-
Cell Membrane Studies: Its ability to integrate into lipid bilayers makes it a tool for investigating membrane permeability and lipid metabolism.[2]
Q3: How should this compound be stored?
To ensure stability, this compound should be stored at -20°C in airtight containers to prevent degradation.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Cellular Response
-
Question: Why am I observing variable or no effect of this compound in my cell-based assays?
-
Possible Causes & Solutions:
-
Low Receptor Expression: The cell line you are using may have low or no expression of the target nicotinic acetylcholine receptor subtype.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types and assay conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for your experiment.
-
-
Precipitation of the Compound: Due to its lipophilic nature, this compound may precipitate when diluted into aqueous culture media.[6]
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your final assay medium, ensure rapid and thorough mixing.[6][7] It may also be beneficial to use a medium containing a low percentage of serum or a carrier protein like BSA to improve solubility.
-
-
Issue 2: Poor Solubility and Compound Stability
-
Question: I'm having difficulty dissolving this compound, or I suspect it's degrading in my experimental setup. What should I do?
-
Possible Causes & Solutions:
-
Incorrect Solvent: this compound has limited solubility in aqueous solutions.
-
Recommendation: For stock solutions, use organic solvents such as DMSO or ethanol (B145695).[8] When preparing aqueous working solutions, it may be beneficial to first dissolve the compound in a small amount of ethanol before diluting with the aqueous buffer.[8]
-
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.
-
Recommendation: Prepare fresh working solutions for each experiment. If storage is necessary, keep solutions at 4°C for short-term use.[9] Avoid prolonged incubation at high temperatures unless experimentally required.
-
-
Issue 3: High Background or Off-Target Effects
-
Question: My experiments show high background signals or effects that don't seem to be mediated by the target receptor. How can I address this?
-
Possible Causes & Solutions:
-
Micelle Formation: As a surfactant-like molecule, this compound can form micelles at concentrations above its critical micelle concentration (CMC), which can lead to non-specific membrane disruption.[6][10]
-
Recommendation: Whenever possible, work at concentrations below the CMC. If high concentrations are necessary, include controls to assess non-specific membrane effects, such as a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.
-
-
Adsorption to Plasticware: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.[6]
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₀ClNO₂ | [11] |
| Molecular Weight | 349.98 g/mol | [11] |
| Appearance | White to Off-White Solid | [12] |
| Melting Point | 196 - 204°C (decomposes) | [12] |
Table 2: Solubility and Storage
| Solvent/Condition | Solubility/Storage Recommendation | Source |
| DMSO | Soluble | [8] |
| Ethanol | Soluble | [8] |
| Water | Sparingly soluble | [8] |
| Aqueous Buffers | Sparingly soluble; prepare fresh | [8] |
| Solid Form Storage | -20°C, airtight container | [1] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
96-well tissue culture plates
-
Appropriate cell line (e.g., PC12, SH-SY5Y)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[12]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.[13]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure rapid mixing to prevent precipitation.[6][7]
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).[6]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12][14]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.[14]
Protocol 2: nAChR Activation Assessment via Calcium Imaging
This protocol measures intracellular calcium influx following nAChR activation by this compound.
Materials:
-
This compound
-
Cells expressing the target nAChR (e.g., primary neurons or a stable cell line) plated on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fluo-4 AM)[15]
-
Pluronic F-127[15]
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.[16]
-
Fluorescence microscope with a camera and software for time-lapse imaging.
Procedure:
-
Dye Loading: Wash the cells with HBSS. Load the cells with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 minutes at 37°C.[15]
-
Wash and De-esterification: Wash the cells three times with HBSS to remove excess dye and allow for an additional 30 minutes at 37°C for complete de-esterification of the dye inside the cells.[15]
-
Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images.
-
Stimulation: Prepare a working solution of this compound in HBSS at the desired final concentration. Add the solution to the cells while continuously recording fluorescence images.
-
Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity for individual cells or regions of interest. The response is typically reported as a change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), i.e., ΔF/F₀.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [mdpi.com]
- 4. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. marinbio.com [marinbio.com]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
Technical Support Center: Troubleshooting Interference from Myristoylcholine Chloride in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference from Myristoylcholine chloride in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence assay?
This compound is a synthetic, lipid-conjugated cholinergic agonist. Structurally, it is a quaternary ammonium (B1175870) compound with a long hydrocarbon tail, giving it surfactant-like properties.[1][2][3] This dual nature is the primary reason it can interfere with fluorescence assays. Interference can occur through several mechanisms:
-
Fluorescence Quenching: As a cationic surfactant, this compound can interact with fluorophores, leading to a decrease in the fluorescence signal. This is a common phenomenon with quaternary ammonium compounds.[4]
-
Autofluorescence: While less common for simple alkyl ammonium compounds, some molecules can intrinsically fluoresce, emitting light at wavelengths that may overlap with your assay's detection range, leading to artificially high signals.
-
Non-specific Binding: Due to its lipophilic tail, this compound can interact with cell membranes and proteins in your assay, potentially altering their conformation or accessibility to fluorescent probes.
-
Light Scattering: At concentrations above its critical micelle concentration (CMC), this compound can form micelles, which can scatter excitation and emission light, leading to noisy or inaccurate readings.
Q2: What are the tell-tale signs of interference from this compound in my assay data?
Common indicators of interference include:
-
A dose-dependent decrease in fluorescence signal that is not related to the biological activity being measured (quenching).
-
An unexpected increase in background fluorescence with increasing concentrations of this compound (autofluorescence).
-
High variability between replicate wells.
-
A shift in the dose-response curve of your compound of interest when co-incubated with this compound.
Q3: How can I determine if this compound is autofluorescent or if it is quenching my fluorophore?
A simple control experiment can help you distinguish between these two effects. See the detailed protocol for "Experiment 1: Identifying Autofluorescence vs. Quenching" in the Experimental Protocols section below.
Q4: Are there any general strategies to minimize interference from surfactants like this compound?
Yes, several strategies can be employed:
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize non-specific effects.
-
Change Fluorophore: If significant spectral overlap is suspected, switching to a fluorophore with a different excitation and emission profile, particularly one in the red or far-red spectrum, can be beneficial as fewer compounds tend to interfere in this range.
-
Buffer Composition: The composition of your assay buffer (e.g., pH, ionic strength, presence of detergents) can influence the behavior of both this compound and your fluorophore. Systematic optimization of the buffer may reduce interference.
-
Control Experiments: Always include appropriate controls in your experimental design. This includes "this compound only" wells and "fluorophore only" wells to quantify the extent of any interference.
Troubleshooting Guides
Problem 1: My fluorescence signal decreases in the presence of this compound.
This is likely due to fluorescence quenching .
Troubleshooting Steps:
-
Confirm Quenching: Perform "Experiment 1: Identifying Autofluorescence vs. Quenching". A decrease in the fluorescence of a control fluorophore in the presence of this compound will confirm quenching.
-
Determine the Quenching Mechanism: Conduct a temperature-dependence study as described in "Experiment 2: Differentiating Static and Collisional Quenching". This will help you understand if a stable complex is forming (static quenching) or if the quenching is due to transient collisions (collisional quenching).[5]
-
Mitigation Strategies:
-
Reduce Concentration: Lower the concentration of this compound if experimentally feasible.
-
Change Fluorophore: Select a fluorophore that is less susceptible to quenching by cationic compounds. Information on fluorophore susceptibility can often be found in the literature or from the manufacturer.
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a TRF-based assay. These assays introduce a delay between excitation and detection, which can reduce interference from short-lived quenching events.
-
Problem 2: I observe an increase in background fluorescence with increasing concentrations of this compound.
This suggests that this compound, or an impurity in the preparation, is autofluorescent .
Troubleshooting Steps:
-
Confirm Autofluorescence: Perform "Experiment 1: Identifying Autofluorescence vs. Quenching". An increase in fluorescence in wells containing only this compound and buffer will confirm autofluorescence.
-
Characterize the Spectrum: Measure the excitation and emission spectra of this compound in your assay buffer to identify its fluorescent profile.
-
Mitigation Strategies:
-
Background Subtraction: If the autofluorescence is stable and not excessively high, you can subtract the signal from "this compound only" wells from your experimental wells.
-
Change Detection Wavelengths: If the spectral data allows, adjust the excitation and/or emission wavelengths of your assay to a region where the interference is minimal.
-
Use a Red-Shifted Fluorophore: Autofluorescence is often more pronounced in the blue-green region of the spectrum. Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often resolve the issue.
-
Data Presentation
Table 1: Spectral Properties of Common Fluorophores and Potential for Interference
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Potential for this compound Interference |
| Fluorescein (FITC) | 494 | 519 | Green | High (potential for quenching) |
| Rhodamine B | 555 | 580 | Orange-Red | Moderate (potential for quenching) |
| Cyanine3 (Cy3) | 550 | 570 | Orange-Red | Moderate |
| Cyanine5 (Cy5) | 649 | 670 | Far-Red | Low |
| Alexa Fluor 488 | 495 | 519 | Green | High (potential for quenching) |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Low |
Note: The potential for interference is a generalization. The actual level of interference should be determined experimentally.
Table 2: Troubleshooting Summary for this compound Interference
| Observed Issue | Likely Cause | Key Experiment | Primary Mitigation Strategy |
| Decreased Signal | Fluorescence Quenching | Experiment 1 & 2 | Reduce concentration, change fluorophore |
| Increased Background | Autofluorescence | Experiment 1 | Background subtraction, use red-shifted fluorophore |
| High Variability | Light Scattering/Micelle Formation | DLS or visual inspection | Work below CMC, optimize buffer |
| Altered Potency | Non-specific Binding | Control dose-response curves | Modify assay protocol, add blocking agents |
Experimental Protocols
Experiment 1: Identifying Autofluorescence vs. Quenching
Objective: To determine if this compound is autofluorescent or if it quenches the assay's fluorophore.
Materials:
-
96-well black, clear-bottom plates
-
Assay buffer
-
This compound stock solution
-
Fluorophore stock solution (the one used in your assay)
-
Fluorescence plate reader
Procedure:
-
Plate Layout: Prepare a 96-well plate with the following controls in triplicate:
-
Buffer Blank: Assay buffer only.
-
This compound Control: A serial dilution of this compound in assay buffer.
-
Fluorophore Control: The fluorophore at the final assay concentration in assay buffer.
-
Test Wells: The fluorophore at the final assay concentration mixed with a serial dilution of this compound.
-
-
Incubation: Incubate the plate under the same conditions as your main assay (e.g., temperature, time).
-
Measurement: Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your assay.
-
Data Analysis:
-
Subtract the average fluorescence of the Buffer Blank from all other wells.
-
To assess autofluorescence: Examine the This compound Control wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
To assess quenching: Compare the fluorescence of the Test Wells to the Fluorophore Control . A concentration-dependent decrease in fluorescence in the Test Wells indicates quenching.
-
Experiment 2: Differentiating Static and Collisional Quenching
Objective: To determine the mechanism of fluorescence quenching.
Materials:
-
Same as Experiment 1
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Setup: Prepare a plate as described in Experiment 1 for assessing quenching.
-
Measurement at Two Temperatures:
-
Read the plate at room temperature.
-
Increase the temperature of the plate reader (e.g., to 37°C) and allow the plate to equilibrate for 15-20 minutes.
-
Read the plate again at the higher temperature.
-
-
Data Analysis:
-
Calculate the Stern-Volmer constant (Ksv) at each temperature using the following equation: (F₀ / F) = 1 + Ksv[Q] Where F₀ is the fluorescence of the fluorophore alone, F is the fluorescence in the presence of this compound (the quencher, Q), and [Q] is the concentration of this compound.
-
Interpretation:
-
If Ksv increases with increasing temperature, the quenching is likely collisional .
-
If Ksv decreases with increasing temperature, the quenching is likely static .[5]
-
-
Mandatory Visualizations
Caption: Cholinergic Gq-coupled GPCR signaling pathway.
Caption: Workflow for troubleshooting fluorescence interference.
Caption: Logical relationships in addressing interference.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Myristoylcholine Chloride for Enzymatic Assays: HPLC vs. NMR
Myristoylcholine chloride is a quaternary ammonium (B1175870) compound and a long-chain acyl-ester of choline. It is a critical substrate for various enzymes, and its purity directly impacts the accuracy of enzyme activity and inhibition studies. This guide will delve into the principles of HPLC and NMR for purity assessment, provide detailed experimental protocols, present a comparative data summary, and offer visual workflows to aid in the selection of the most appropriate method for your research needs.
Principles of Purity Determination: HPLC and NMR
High-Performance Liquid Chromatography (HPLC) is a separative technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In the context of this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity of the sample is determined by the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Impurities with different polarities will have different retention times and will appear as separate peaks.
Nuclear Magnetic Resonance (NMR) spectroscopy , specifically quantitative NMR (qNMR), is a primary analytical method that provides information about the structure and quantity of a molecule. The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from this compound to the integral of a known amount of an internal standard, the absolute purity of the sample can be determined. NMR can also identify and quantify impurities that are structurally related to the main compound, as well as residual solvents and water.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method with Charged Aerosol Detection (CAD), which is well-suited for non-chromophoric compounds like this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standard of this compound (if available, for peak identification)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detector: CAD (settings optimized for the analyte)
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the initial mobile phase composition (20% B).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes a ¹H-qNMR method using an internal standard for the absolute purity determination of this compound.
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value. The internal standard should have at least one sharp proton signal that does not overlap with any signals from this compound or its potential impurities.
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., zg30)
-
Temperature: 298 K
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and internal standard). A longer delay (e.g., 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: 16 to 64, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all proton signals of interest.
-
Acquisition Time: At least 3 seconds to ensure good digital resolution.
5. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a small amount of line broadening (e.g., 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, non-overlapping proton signal of this compound (e.g., the singlet from the N(CH₃)₃ group) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
Data Presentation: HPLC vs. NMR Comparison
The following table summarizes the key performance characteristics of HPLC and qNMR for the purity validation of this compound. The data presented are hypothetical but representative of what can be expected from these techniques.
| Parameter | HPLC (with CAD/ELSD) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on polarity | Quantitative detection of nuclei |
| Purity Measurement | Relative (Area Percent) | Absolute (with internal standard) |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.05% (w/w) |
| Limit of Quantitation (LOQ) | ~ 5 µg/mL | ~ 0.1% (w/w) |
| Precision (RSD) | < 2% | < 1% |
| Analysis Time per Sample | 20-30 minutes | 15-20 minutes |
| Detection of Impurities | Separable impurities | Structurally similar impurities, residual solvents, water |
| Reference Standard | Required for impurity identification | Not required for purity determination (internal standard used) |
| Sample Consumption | Low (µg range) | Moderate (mg range) |
Mandatory Visualizations
Caption: Workflow for this compound purity validation.
Caption: Principles of HPLC and qNMR for purity analysis.
Discussion and Conclusion
Both HPLC and qNMR are powerful and reliable techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
HPLC is an excellent method for routine quality control and for the separation and quantification of known and unknown impurities. Its high sensitivity makes it suitable for detecting trace-level impurities. However, the purity value obtained by the area percent method is relative and assumes that all impurities have the same detector response as the main compound, which may not always be the case. Furthermore, HPLC may not detect non-chromophoric or non-volatile impurities, or those that co-elute with the main peak.
Quantitative NMR (qNMR) , on the other hand, offers the significant advantage of being a primary ratio method, providing a direct and absolute measure of purity without the need for a reference standard of this compound itself. It is highly specific and can provide structural information about impurities. qNMR is also capable of detecting and quantifying non-UV active impurities, residual solvents, and water content, offering a more complete picture of the sample's purity. The main limitation of qNMR is its lower sensitivity compared to HPLC, making it less suitable for detecting impurities at very low concentrations.
A Comparative Analysis of Myristoylcholine Chloride and Palmitoylcholine Chloride in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Acylcholines in Membrane Research
Myristoylcholine chloride and Palmitoylcholine chloride, both saturated acylcholine esters, are valuable tools in the study of biological membranes. Their structural similarity, differing only by two carbons in their acyl chain length (C14 for myristoyl and C16 for palmitoyl), allows for a nuanced investigation into the impact of lipid chain length on membrane biophysics and cell signaling. This guide provides a comparative analysis of their performance in membrane studies, supported by experimental data and detailed protocols.
Physicochemical Properties and Membrane Interaction
The length of the acyl chain is a critical determinant of how these molecules interact with and influence the properties of lipid bilayers. Generally, longer acyl chains lead to stronger van der Waals interactions, resulting in a more ordered and less fluid membrane state.
| Property | This compound (C14) | Palmitoylcholine Chloride (C16) | Reference |
| Acyl Chain Length | 14 carbons | 16 carbons | N/A |
| Effect on Membrane Fluidity | Less ordering effect compared to Palmitoylcholine | More pronounced ordering effect, leading to decreased membrane fluidity | Inferred from general principles of lipid biophysics |
| Phase Transition Temperature (Tm) of DPPC Liposomes | Expected to cause a smaller shift in Tm | Expected to cause a larger upward shift or broadening of the phase transition | Inferred from studies on acyl chain effects[1][2][3] |
| Enthalpy of Phase Transition (ΔH) | Expected to have a lesser effect on ΔH | Expected to have a more significant effect on ΔH, indicating greater disruption of lipid packing | Inferred from calorimetric studies of similar compounds[1][2][3] |
Table 1: Comparative Physicochemical Properties and Effects on Model Membranes. The data presented are inferred from established principles of lipid biophysics and studies on the effects of acyl chain length on membrane properties. Direct comparative quantitative data for this compound and Palmitoylcholine chloride is limited in publicly available literature.
Impact on Membrane Structure and Dynamics
The incorporation of Myristoylcholine and Palmitoylcholine into a lipid bilayer perturbs the packing of the host lipids. The longer palmitoyl (B13399708) chain is expected to induce a greater degree of order and stability in the membrane compared to the myristoyl chain.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes. The introduction of acylcholines into a lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), can alter the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). While direct comparative DSC data is scarce, it is anticipated that Palmitoylcholine chloride, with its longer acyl chain, would have a more pronounced effect on the thermotropic properties of DPPC bilayers than this compound. This would manifest as a greater shift in the Tm and a more significant change in the ΔH, reflecting a greater disruption of the cooperative melting of the lipid acyl chains.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide detailed information about the order and dynamics of lipid acyl chains within a bilayer. By using deuterated lipids, it is possible to measure the quadrupolar splitting, which is directly related to the order parameter (SCD) of the C-D bonds along the acyl chain. A higher SCD value indicates a more ordered and less mobile acyl chain. It is expected that the presence of Palmitoylcholine chloride would lead to a greater increase in the order parameters of the surrounding lipid acyl chains compared to this compound, reflecting its stronger ordering effect.[4][5]
Fluorescence Microscopy
Fluorescence microscopy, particularly with the use of fluorescent probes sensitive to membrane fluidity such as Laurdan or diphenylhexatriene (DPH), can visualize the effects of these acylcholines on the physical state of the membrane. In Giant Unilamellar Vesicles (GUVs), the incorporation of Palmitoylcholine chloride is expected to lead to a greater shift towards the gel or liquid-ordered phase, as indicated by changes in the fluorescence emission spectrum or anisotropy of the probe, compared to this compound.[6][7]
Role in Cell Signaling
Recent research has highlighted the role of long-chain acylcholines, including palmitoylcholine, as endogenous modulators of cholinergic signaling.[8][9][10] These molecules can interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) and are substrates for butyrylcholinesterase (BChE).[8][9][10][11] This suggests a potential role for these lipids in modulating synaptic transmission and other cholinergic processes.
The interplay between long-chain acylcholines, BChE, and nAChRs can be visualized as a signaling pathway where the levels of these acylcholines can influence the sensitivity and response of cholinergic receptors.
Figure 1: Proposed signaling pathway for long-chain acylcholines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these studies.
Differential Scanning Calorimetry (DSC) of Liposomes
This protocol describes the preparation of liposomes and their analysis by DSC to determine the effect of Myristoylcholine or Palmitoylcholine chloride on the phase transition of a model lipid membrane (e.g., DPPC).
Figure 2: Workflow for DSC analysis of liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
This compound or Palmitoylcholine chloride
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Mini-extruder and polycarbonate filters (optional)
-
Differential Scanning Calorimeter
Procedure:
-
Lipid Film Preparation: Dissolve DPPC and the desired molar percentage of Myristoylcholine or Palmitoylcholine chloride in a chloroform/methanol mixture in a round-bottom flask.
-
Drying: Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add PBS buffer, pre-heated to a temperature above the main phase transition of DPPC (~50°C), to the dried lipid film.
-
Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
(Optional) Extrusion: For a more homogeneous population of large unilamellar vesicles (LUVs), pass the MLV suspension through a mini-extruder with polycarbonate filters of a defined pore size (e.g., 100 nm) multiple times.
-
DSC Analysis: Load the liposome suspension into the sample pan of the DSC instrument. Use the same buffer as a reference. Equilibrate the system at a temperature below the expected transition and then scan the temperature at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Analyze the resulting thermogram to determine the peak of the main phase transition (Tm) and the area under the peak (enthalpy, ΔH).
Solid-State NMR Spectroscopy of Lipid Bilayers
This protocol outlines the preparation of oriented lipid bilayers for solid-state NMR analysis to determine the effect of acylcholines on lipid order.
Figure 3: Workflow for solid-state NMR of oriented lipid bilayers.
Materials:
-
Deuterated phospholipid (e.g., DMPC-d54)
-
This compound or Palmitoylcholine chloride
-
Organic solvent (e.g., chloroform/methanol)
-
Thin glass plates
-
NMR spectrometer equipped for solid-state measurements
Procedure:
-
Sample Preparation: Co-dissolve the deuterated lipid and the acylcholine in an organic solvent.
-
Deposition: Evenly spread the lipid mixture onto a series of thin glass plates.
-
Drying: Allow the solvent to evaporate, then place the plates in a vacuum desiccator to remove all traces of solvent.
-
Hydration: Stack the plates and place them in a sealed chamber with a saturated salt solution to achieve a specific relative humidity and hydrate the lipid films.
-
NMR Measurement: Carefully place the stack of hydrated plates into a solid-state NMR rotor.
-
Data Acquisition: Acquire ²H-NMR spectra using an appropriate pulse sequence (e.g., quadrupolar echo).
-
Data Analysis: Measure the quadrupolar splittings from the spectra to calculate the order parameter for each deuterated segment of the lipid acyl chain.
Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)
This protocol describes the formation of GUVs and their visualization using fluorescence microscopy to observe the effect of acylcholines on membrane phase behavior.
References
- 1. Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Dynamics of the Myristoyl Lipid Modification of Src Peptides Determined by 2H Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between Ca2+ and dipalmitoylphosphatidylcholine membranes. II. Fluorescence anisotropy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interaction of a spin-labeled long chain acylcholine with the cholinergic receptor protein in its membrane environment - PMC [pmc.ncbi.nlm.nih.gov]
How does Myristoylcholine chloride compare to other quaternary ammonium surfactants in research?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myristoylcholine chloride with other widely used quaternary ammonium (B1175870) surfactants (QAS), namely Benzalkonium chloride (BAC) and Cetyltrimethylammonium bromide (CTAB). This document is intended to assist researchers in selecting the appropriate surfactant for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and insights into their mechanisms of action.
Overview of Quaternary Ammonium Surfactants
Quaternary ammonium surfactants are a class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic groups. This structure imparts amphiphilic properties, with a hydrophilic cationic head and a hydrophobic tail, enabling them to interact with cell membranes and exhibit a range of biological activities. They are extensively used in research for their antimicrobial properties, as penetration enhancers in drug delivery, and as tools to study cellular processes.
This compound , a synthetic lipid-conjugated cholinergic agonist, is distinguished by its myristoyl (C14) fatty acid chain esterified to a choline (B1196258) head group.[1] This structure enhances its lipophilicity compared to traditional cholinergic agonists.[1]
Benzalkonium chloride (BAC) is a common antiseptic and preservative, typically a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[2][3]
Cetyltrimethylammonium bromide (CTAB) is another widely used cationic surfactant in various biochemical and biotechnological applications.[4]
Physicochemical Properties
A key parameter for surfactants is the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles. The CMC is crucial for applications such as solubilization and drug delivery.
| Surfactant | Chemical Structure | Molecular Weight ( g/mol ) | CMC (mM) | Reference |
| This compound | C₁₉H₄₀ClNO₂ | 349.98 | 2.5 | [1] |
| Benzalkonium chloride (C12) | C₂₁H₃₈NCl | 339.99 | ~4-5 | |
| Benzalkonium chloride (C14) | C₂₃H₄₂NCl | 368.04 | ~0.4-0.5 | |
| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | 364.46 | ~0.92-1.0 |
Note: CMC values can vary depending on the experimental conditions (e.g., temperature, ionic strength of the solvent).
Performance Comparison in Research Applications
Cytotoxicity
The cytotoxicity of QAS is a critical consideration in biological research. The following table summarizes the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values for the selected surfactants against various cell lines. Lower values indicate higher cytotoxicity.
| Surfactant | Cell Line | Assay | IC50 / LC50 | Reference |
| Benzalkonium chloride | Human conjunctival cells | Neutral Red | ~15 µg/mL (LC50) | |
| Benzalkonium chloride | Human lung epithelial (H358) cells | - | Induces apoptosis at 4-40 µg/mL | [2] |
| Benzalkonium chloride | Human dermal fibroblasts | Neutral Red, MTT, LDH release | More cytotoxic than anionic and non-ionic surfactants | [5] |
| Cetyltrimethylammonium bromide | Human keratinocytes | - | Causes proliferation, sensitization, and irritation | [4] |
Antimicrobial Efficacy
QAS are known for their broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Surfactant | Microorganism | MIC (µg/mL) | Reference |
| Benzalkonium chloride | Staphylococcus aureus | 1-10 | [6] |
| Benzalkonium chloride | Escherichia coli | 10-100 | [6] |
| Benzalkonium chloride | Candida albicans | 1-10 | [6] |
| Cetyltrimethylammonium bromide | Staphylococcus aureus | 2-4 | |
| Cetyltrimethylammonium bromide | Escherichia coli | 8-16 | |
| This compound | Various | Identified as a "soft antimicrobial agent" | [1] |
Specific MIC values for this compound were not found in direct comparison with BAC and CTAB. However, its classification as a "soft antimicrobial agent" suggests it may have a more favorable safety profile while retaining antimicrobial properties.[1]
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for QAS involves disruption of the cell membrane. However, recent research has elucidated their involvement in specific signaling pathways.
This compound primarily interacts with and disrupts the lipid bilayer of cell membranes, leading to increased permeability.[1] It also interacts with acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine.[1]
Benzalkonium chloride has been shown to induce apoptosis through the mitochondrial pathway.[2][7] This involves the upregulation of p53 and p21, an increased Bax/Bcl2 ratio, and subsequent activation of caspase-3 and cleavage of PARP.[2] It can also activate the integrated stress response.[8]
Cetyltrimethylammonium bromide has been demonstrated to activate the TFEB-mediated autophagosome-lysosome pathway by inhibiting the Akt-mTORC1 signaling pathway, which is involved in lipid metabolism.[1] In cancer cells, CTAB has been shown to inhibit both canonical (via SMADs) and non-canonical (including MAPK/ERK, p38 MAPK, JNK, and PI3K) TGF-β signaling pathways, thereby suppressing cell migration and invasion.[9] It has also been found to down-regulate the EGFR/PI3K/AKT signaling pathway.[10]
Mandatory Visualizations
References
- 1. Cetrimonium bromide promotes the clearance of lipids by activating the TFEB-mediated autophagosome-lysosome pathway in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying biodegradation pathways of cetrimonium bromide (CTAB) using metagenome, metatranscriptome, and metabolome tri-omics integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transi… [ouci.dntb.gov.ua]
- 7. e-century.us [e-century.us]
- 8. Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cetrimonium Bromide Inhibits Cell Migration and Invasion of Human Hepatic SK-HEP-1 Cells Through Modulating the Canonical and Non-canonical TGF-β Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetyltrimethylammonium Bromide Attenuates the Mesenchymal Characteristics of Hypopharyngeal Squamous Cell Carcinoma Through Inhibiting the EGFR/PI3K/AKT Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
An alternative to Myristoylcholine chloride for studying membrane protein interactions.
For researchers venturing into the complex world of membrane protein analysis, the choice of a solubilizing agent is a critical first step. While a multitude of detergents are available, this guide provides a comparative overview of commonly employed alternatives to less frequently used compounds like Myristoylcholine chloride, equipping scientists with the data to make informed decisions for their specific protein of interest.
Membrane proteins, embedded within the lipid bilayer, require amphipathic molecules, or detergents, to be extracted and stabilized in a soluble form for downstream biochemical and structural studies.[1][2][3] The ideal detergent mimics the native lipid environment, preserving the protein's structural integrity and biological function.[4] However, the reality is that no single detergent is universally optimal, necessitating a screening process to identify the most suitable candidate for each unique membrane protein.[5]
This guide will delve into the properties and applications of various classes of detergents, presenting key data in a comparative format. We will also explore detergent-free technologies that are gaining traction as powerful alternatives.
The Detergent Landscape: A Comparative Overview
Detergents are broadly classified based on the nature of their hydrophilic headgroup: non-ionic, zwitterionic, and ionic.[6] Non-ionic detergents are generally considered "mild" as they disrupt lipid-lipid and protein-lipid interactions without significantly disturbing protein-protein interactions, thus often preserving the native state of the protein.[1] In contrast, ionic detergents are "harsher" and can lead to protein denaturation by disrupting protein-protein interactions.[1][3] Zwitterionic detergents fall in between, offering a balance of solubilizing power and gentleness.[4][6]
Key Physicochemical Properties of Common Detergents
The behavior of a detergent is dictated by several key physicochemical properties, including its Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight. The CMC is the concentration at which detergent monomers begin to self-assemble into non-covalent aggregates called micelles.[2] Effective solubilization of membrane proteins typically occurs at detergent concentrations well above the CMC.
| Detergent Class | Detergent | Abbreviation | CMC (mM) | Aggregation Number | Micelle MW (kDa) | Noteworthy Characteristics |
| Non-ionic | n-Dodecyl-β-D-maltoside | DDM | 0.17 | ~100 | ~50 | Widely used, known for its mildness and effectiveness in stabilizing a broad range of membrane proteins.[1][2] |
| n-Decyl-β-D-maltoside | DM | 1.7 | ~85 | ~42 | Shorter alkyl chain than DDM, resulting in a higher CMC. | |
| n-Octyl-β-D-glucoside | OG | 20-25 | ~27 | ~8 | High CMC makes it easily removable by dialysis; can be harsher than maltosides.[1] | |
| Lauryl Maltose Neopentyl Glycol | LMNG | 0.01 | ~140 | ~90 | A newer generation detergent with two hydrophobic tails, offering enhanced stability for delicate proteins.[1][2] | |
| Glyco-diosgenin | GDN | 0.019 | ~120 | ~120 | A steroidal-based detergent, increasingly popular for cryo-EM studies of eukaryotic membrane proteins.[1] | |
| Zwitterionic | Dodecylphosphocholine | FC-12 | 1.5 | ~55 | ~19 | Possesses a phosphocholine (B91661) headgroup similar to native lipids; widely used in NMR studies.[1] |
| Lauryldimethylamine N-oxide | LDAO | 1-2 | ~100 | ~23 | An effective solubilizing agent, but can be denaturing for some proteins. | |
| CHAPS | CHAPS | 8-10 | ~10 | ~6.2 | A bile salt derivative with a rigid steroidal structure; high CMC allows for easy removal.[1][4] | |
| Ionic (Anionic) | Sodium Dodecyl Sulfate | SDS | 7-10 | ~62 | ~18 | A harsh, denaturing detergent typically used in SDS-PAGE and not for functional or structural studies of native proteins.[3] |
Data presented is approximate and can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Experimental Corner: A General Protocol for Membrane Protein Solubilization
The following is a generalized protocol for the solubilization of a target membrane protein from a cell membrane preparation. It is crucial to note that optimization of detergent concentration, buffer composition, and incubation time is essential for each specific protein.
Materials:
-
Membrane pellet containing the protein of interest
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
Detergent stock solution (e.g., 10% w/v DDM)
-
Protease inhibitors
Procedure:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Determine the total protein concentration of the membrane suspension (e.g., using a BCA assay).
-
Add the detergent stock solution to the membrane suspension to achieve the desired final detergent concentration. A common starting point is a detergent-to-protein ratio of 4:1 (w/w).
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for solubilization.
-
Centrifuge the sample at high speed (e.g., 100,000 x g for 1 hour) to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Proceed with downstream applications such as affinity chromatography for protein purification.
Visualizing the Mechanism: Membrane Protein Solubilization
The process of membrane protein solubilization by detergents can be visualized as a stepwise integration of detergent monomers into the lipid bilayer, leading to the formation of mixed micelles containing the protein of interest.
Caption: Workflow of membrane protein solubilization by detergents.
Beyond Detergents: The Rise of Detergent-Free Alternatives
While detergents have been the workhorses of membrane protein research for decades, they have limitations, including the potential to strip away essential lipids and destabilize proteins.[5] This has spurred the development of detergent-free methods that aim to maintain a more native-like lipid environment.
-
Styrene-Maleic Acid (SMA) Copolymers: These polymers can directly excise a patch of the native membrane, encapsulating the protein of interest within a "nanodisc" of the original lipid bilayer. This approach, known as SMALP (Styrene-Maleic acid Lipid Particles), avoids any exposure to detergents.[5][7]
-
Amphipols: These are amphipathic polymers that can wrap around a detergent-solubilized membrane protein, replacing the detergent micelle and providing a stable, detergent-free environment.[6]
-
Nanodiscs: These consist of a small patch of a lipid bilayer encircled by a "belt" of membrane scaffold proteins. The target membrane protein can be reconstituted into these nanodiscs, providing a defined and stable lipid environment.[1]
Caption: Comparison of detergent-based and detergent-free (SMALP) methods.
Conclusion
The selection of an appropriate solubilization and stabilization agent is paramount for the successful study of membrane proteins. While this compound may have specific applications, the broader and more established landscape of detergents offers a wide array of alternatives with well-characterized properties. The choice between non-ionic, zwitterionic, and newer generation detergents will depend on the specific characteristics of the target protein and the intended downstream applications. Furthermore, the emergence of innovative detergent-free technologies provides exciting new avenues for preserving the native structure and function of these challenging yet crucial biological molecules. Careful consideration and empirical testing of a range of these alternatives will ultimately pave the way for new discoveries in membrane protein biology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. cusabio.com [cusabio.com]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. Detergent-free systems for structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Profile of Myristoylcholine Chloride: A Comparative Analysis with Known nAChR Agonists
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of novel compounds with nicotinic acetylcholine (B1216132) receptors (nAChRs) is paramount. This guide provides a comparative analysis of Myristoylcholine chloride, a unique lipid-conjugated cholinergic compound, against a panel of well-characterized nAChR agonists. While quantitative data on this compound's direct agonist activity remains to be fully elucidated in publicly available literature, its structural characteristics suggest a fascinating potential as a modulator of nAChR function, particularly within lipid-rich environments.
This compound is a synthetic, lipid-conjugated cholinergic agonist. Its structure, featuring a myristoyl (C14) fatty acid chain esterified to a choline (B1196258) headgroup, confers a high degree of lipophilicity. This property suggests that it may preferentially interact with and selectively activate specific subtypes of nAChRs embedded in lipid-rich membrane domains. However, studies on structurally similar long-chain acylcholines indicate a more complex role, where these molecules can act as modulators and even inhibitors of nAChR activity, suggesting that this compound's effects may be multifaceted.
This guide will delve into a comparative analysis, presenting the pharmacological profiles of established nAChR agonists to provide a framework for the potential cross-validation of this compound's effects.
Comparative Agonist Activity at Nicotinic Acetylcholine Receptors
The following table summarizes the half-maximal effective concentration (EC50) and maximum response (Imax) for several well-known nAChR agonists across various receptor subtypes. It is important to note that direct experimental values for this compound are not currently available in the public domain and await further investigation.
| Agonist | nAChR Subtype | EC50 (µM) | Imax (% of ACh response) |
| Acetylcholine | α4β2 | ~1-10 | 100% |
| α7 | ~10-100 | 100% | |
| Muscle-type | ~0.1-1 | 100% | |
| Nicotine (B1678760) | α4β2 | ~0.1-1 | Partial to full agonist |
| α7 | ~1-10 | Partial agonist | |
| α3β4 | ~1-10 | Partial to full agonist | |
| Epibatidine | α4β2 | ~0.001-0.01 | Full agonist[1][2] |
| α7 | ~0.1-1 | Full agonist | |
| Muscle-type | High affinity | Full agonist[3] | |
| Varenicline | α4β2 | ~0.1-2.3 | Partial agonist (~13-45%)[4][5] |
| α7 | ~18 | Full agonist (~93%)[5] | |
| α3β4 | ~55 | Partial agonist (~75%)[5] |
Structure-Activity Relationship and the Potential Role of the Myristoyl Chain
The defining feature of this compound is its long, saturated fatty acid tail. This lipophilic moiety is expected to significantly influence its interaction with the nAChR, which is an integral membrane protein. The lipid bilayer surrounding the receptor can allosterically modulate its function, and a lipid-conjugated agonist like this compound may have a unique mechanism of action.
It is plausible that the myristoyl chain could:
-
Anchor the molecule to the cell membrane , thereby increasing its local concentration near the receptor and potentially altering its binding kinetics.
-
Interact with the transmembrane domains of the nAChR , leading to allosteric modulation of channel gating.
-
Preferentially partition into lipid raft microdomains , where certain nAChR subtypes are known to be enriched, leading to subtype-selective effects.
Studies on other long-chain acylcholines have shown inhibitory effects on both neuronal α7 and muscle-type nAChRs, suggesting that the acyl chain length and saturation may be critical determinants of whether the compound acts as a positive or negative modulator.
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for key experiments are provided below.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This technique is a cornerstone for characterizing the functional properties of ligand-gated ion channels, including nAChRs.
Objective: To measure the ion current flowing through nAChRs in response to the application of an agonist and to determine key parameters such as EC50 and Imax.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)
-
Agonist solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with a known amount of cRNA for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -100 mV.
-
Agonist Application: Perfuse the recording chamber with Oocyte Ringer's solution. Apply the agonist at various concentrations using the perfusion system.
-
Data Recording: Record the inward current elicited by the agonist application.
-
Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve. Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 and Imax values.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from nAChRs.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radiolabeled ligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a multi-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at a range of concentrations.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a competition binding equation to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Landscape of nAChR Signaling and Characterization
To further aid in the conceptualization of this compound's potential role, the following diagrams illustrate the canonical nAChR signaling pathway and a typical experimental workflow for agonist characterization.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.
Caption: A generalized experimental workflow for the characterization of a novel nAChR agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discriminative Stimulus Effects of Epibatidine in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epibatidine activates muscle acetylcholine receptors with unique site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Oral Drug Delivery: A Comparative Analysis of Myristoylcholine Chloride and Other Bioavailability Enhancers
For researchers, scientists, and drug development professionals, overcoming the challenge of poor oral bioavailability is a critical step in creating effective medicines. This guide provides a detailed comparison of Myristoylcholine chloride (MChCl) with other prominent permeation enhancers, supported by experimental data, to inform the selection of optimal drug delivery strategies.
This compound is emerging as a potent enhancer of gastrointestinal drug absorption. It has been shown to significantly improve the bioavailability of certain drugs, with one study reporting an approximate 32% bioavailability for sodium cefoxitin (B1668866) when co-administered with MChCl.[1] The primary mechanism of MChCl involves its interaction with the cell membrane, where it integrates into the lipid bilayer, causing a disruption in the membrane's structure and thereby increasing its permeability to drug molecules.[1]
This guide will delve into a comparative analysis of MChCl with other widely used enhancers, presenting available quantitative data, outlining experimental methodologies, and visualizing the underlying mechanisms of action.
Quantitative Comparison of Permeation Enhancers
To facilitate a clear comparison, the following table summarizes the reported bioavailability enhancement for different drugs when formulated with this compound, Sodium Caprate, and Salcaprozate Sodium (SNAC). It is important to note that direct head-to-head comparative studies are limited, and the efficacy of each enhancer can be highly dependent on the specific drug molecule and formulation.
| Permeation Enhancer | Drug | Reported Bioavailability/Enhancement |
| This compound (MChCl) | Sodium Cefoxitin | ~32% Bioavailability[1] |
| Sodium Caprate | Insulin | 26-fold increase in bioavailability[2] |
| Low Molecular Weight Heparin (ardeparin) | Relative bioavailability of 27%[3] | |
| GLP-1/GIP Coagonist Peptide | ~2% relative bioavailability in minipigs | |
| Salcaprozate Sodium (SNAC) | Semaglutide | Oral bioavailability of 0.4-1% in humans[2] |
| Vitamin B12 | Significant increase in absolute absorption from 2% to 5%[4] | |
| Macromolecules | Single-digit, highly variable increases in oral bioavailability[5] |
Mechanisms of Action: A Closer Look
The efficacy of permeation enhancers stems from their distinct mechanisms of action at the cellular level. While all aim to increase the transport of drug molecules across the intestinal epithelium, they achieve this through different pathways.
This compound (MChCl): As a quaternary ammonium (B1175870) compound, MChCl primarily acts as a transcellular enhancer . It is believed to integrate into the lipid bilayer of the intestinal epithelial cells. This integration disrupts the ordered structure of the cell membrane, creating transient pores or increasing membrane fluidity, which in turn facilitates the passage of drug molecules directly through the cells.
Sodium Caprate: This medium-chain fatty acid is a well-studied paracellular enhancer . Its mechanism involves the transient opening of the tight junctions between adjacent epithelial cells. This is thought to occur through an increase in intracellular calcium levels, which triggers the contraction of the actin filaments that regulate the tightness of these junctions. This temporary opening allows drug molecules to pass through the spaces between the cells.
Salcaprozate Sodium (SNAC): SNAC is considered to primarily enhance absorption via a transcellular mechanism , though its action is multifaceted. It is thought to form a non-covalent complex with the drug molecule, increasing its lipophilicity and facilitating its diffusion across the cell membrane.[6] Additionally, in the acidic environment of the stomach, SNAC can increase the local pH, protecting acid-sensitive drugs from degradation and inhibiting the activity of enzymes like pepsin.[6]
Visualizing the Pathways
To better understand these mechanisms, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and workflows.
Caption: this compound's transcellular enhancement pathway.
Caption: Sodium Caprate's paracellular enhancement pathway.
Experimental Protocols
The evaluation of permeation enhancers relies on standardized in vitro and in vivo models. A common and crucial in vitro method is the Caco-2 cell permeability assay.
Caco-2 Cell Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
General Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by evaluating the permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow.
-
Permeability Study:
-
The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
The test drug, with and without the permeation enhancer, is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the drug in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value, which represents the rate of drug transport across the monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
In Vivo Studies:
Animal models, most commonly rats, are used to assess the in vivo bioavailability of drug formulations.
General Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Formulation Administration: The drug is administered orally (e.g., by gavage) as a solution or suspension, both with and without the permeation enhancer.
-
Blood Sampling: Blood samples are collected at predetermined time points via methods such as tail vein or jugular vein cannulation.
-
Plasma Analysis: The concentration of the drug in the plasma is determined using a validated analytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated to determine the extent of drug absorption and bioavailability.
Conclusion
The selection of a suitable permeation enhancer is a critical decision in the development of orally delivered drugs with poor intrinsic permeability. This compound presents a promising option, particularly for drugs that can benefit from a transcellular absorption pathway. Its ability to interact with and disrupt the cell membrane offers a distinct mechanism compared to paracellular enhancers like sodium caprate. However, the available data for MChCl is still limited compared to more established enhancers such as sodium caprate and SNAC. Further research, including direct comparative studies and investigations into its effects on a wider range of drug molecules, is necessary to fully elucidate its potential and optimal applications in oral drug delivery. This guide provides a foundational comparison to aid researchers in their initial assessment and selection process.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Oral delivery of low-molecular-weight heparin using sodium caprate as absorption enhancer reaches therapeutic levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lgmpharma.com [lgmpharma.com]
A Comparative Analysis of the Antimicrobial Efficacy of Myristoylcholine Chloride and Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of Myristoylcholine chloride and the widely used disinfectant, benzalkonium chloride. The information presented is based on available experimental data to assist researchers and professionals in drug development and antimicrobial agent selection.
Introduction
Quaternary ammonium (B1175870) compounds (QACs) are a class of cationic surfactants extensively utilized for their broad-spectrum antimicrobial properties. Benzalkonium chloride (BAC) is a well-established QAC used as a disinfectant and antiseptic in numerous applications. This compound, a choline-based ester, represents a structurally related QAC. This guide explores the comparative antimicrobial efficacy of these two compounds, detailing their mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used to determine their antimicrobial activity.
Mechanism of Action
Both this compound and benzalkonium chloride are cationic surfactants that exert their antimicrobial effects primarily through the disruption of microbial cell membranes.
Benzalkonium Chloride: The positively charged nitrogen atom in benzalkonium chloride interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins.[1] The lipophilic alkyl chain then penetrates the hydrophobic core of the membrane, leading to a loss of structural integrity, increased permeability, and leakage of essential intracellular contents, ultimately resulting in cell death.[1]
This compound: As a choline-based ester, this compound shares a similar cationic head group and a hydrophobic tail (myristoyl group, C14). Its proposed mechanism of action also involves electrostatic interaction with and subsequent disruption of the microbial cell membrane. The ester linkage in the molecule is a key structural difference compared to the more stable linkages in benzalkonium chloride.
Below is a diagram illustrating the generalized mechanism of action for these cationic surfactants.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Data for Benzalkonium Chloride:
Benzalkonium chloride has been extensively studied, and a wealth of data is available on its MIC and MBC values against a wide range of microorganisms. The efficacy of benzalkonium chloride is influenced by the length of its alkyl chain, with C12 and C14 derivatives generally showing the highest biocidal activity.[2]
Data for this compound:
Direct and specific experimental data on the antimicrobial efficacy of this compound is limited in publicly available literature. However, studies on structurally similar ester-functionalized choline-based ionic liquids provide valuable insights. Research on a series of these compounds demonstrated that their antimicrobial activity is dependent on the alkyl chain length. A study on ester-functionalized choline-based ionic liquids with varying alkyl chains (C10, C12, and C14) provides the most relevant data for comparison. It is important to note that this study also concluded that the introduction of an ester group resulted in lower antimicrobial and antibiofilm activity compared to their non-functionalized counterparts.
The following tables summarize the available MIC and MBC data.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Microorganism | This compound (C14 Ester-functionalized Choline-based IL)* | Benzalkonium Chloride |
| Staphylococcus aureus | >256 | 5 - 10[2] |
| Escherichia coli | >256 | 92[2] |
| Pseudomonas aeruginosa | >256 | >350[1] |
| Listeria monocytogenes | Not Available | 30[3] |
| Candida albicans | >256 | Not Widely Reported |
*Data is for a C14 ester-functionalized choline-based ionic liquid, used as a proxy for this compound. The study indicated low to moderate activity against bacteria and yeasts, with MIC values often exceeding 256 mg/L.
Table 2: Minimum Bactericidal Concentration (MBC) Data (in µg/mL)
| Microorganism | This compound | Benzalkonium Chloride |
| Staphylococcus aureus | Not Available | 45[3] |
| Escherichia coli | Not Available | Not Widely Reported |
| Pseudomonas aeruginosa | Not Available | Not Widely Reported |
| Listeria monocytogenes | Not Available | 35[3] |
| Bacillus cereus | Not Available | 160[3] |
Note on Data Limitations: The lack of direct experimental data for this compound necessitates the use of data from a closely related compound. This should be considered when interpreting the comparative efficacy. The available data suggests that this compound may have significantly lower antimicrobial activity than benzalkonium chloride.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial efficacy of a compound. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (this compound or benzalkonium chloride) is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are prepared in CAMHB.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a subsequent step to the MIC test to determine the concentration of the antimicrobial agent that is bactericidal.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.
The workflow for these experimental protocols is illustrated in the following diagram.
Conclusion
Based on the available data, benzalkonium chloride demonstrates potent, broad-spectrum antimicrobial activity against a variety of bacteria. In contrast, the antimicrobial efficacy of this compound, as inferred from data on a structurally similar C14 ester-functionalized choline-based ionic liquid, appears to be significantly lower. The presence of the ester linkage in choline-based QACs, while potentially offering advantages in terms of biodegradability, may also contribute to reduced antimicrobial potency compared to more stable QACs like benzalkonium chloride.
For applications requiring strong and reliable antimicrobial action, benzalkonium chloride remains a well-documented and effective choice. Further research is needed to isolate and quantify the specific antimicrobial efficacy of this compound against a comprehensive panel of microorganisms to fully elucidate its potential as an antimicrobial agent. Researchers should consider the trade-off between antimicrobial potency and other properties like biodegradability when selecting a QAC for a specific application.
References
Assessing the performance of Myristoylcholine chloride against lauroylcholine and palmitoylcholine as absorption enhancers.
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of many promising therapeutic agents is often hampered by poor membrane permeability. The use of absorption enhancers, which transiently and reversibly increase the permeability of the intestinal epithelium, is a key strategy to overcome this challenge. This guide provides a comparative assessment of the performance of Myristoylcholine chloride against its shorter- and longer-chain analogs, lauroylcholine chloride and palmitoylcholine (B76396) chloride, as potential intestinal absorption enhancers.
Executive Summary
Acylcholine chlorides, being amphiphilic molecules, are postulated to interact with the cell membrane and tight junctions of the intestinal epithelium, thereby facilitating the paracellular transport of poorly absorbed drugs. While direct comparative studies are limited, existing research on structurally similar compounds, particularly palmitoyl (B13399708) carnitine chloride, provides significant insights. Evidence suggests a chain length-dependent effect on both permeability enhancement and cytotoxicity. Palmitoyl derivatives appear to be potent enhancers, though this is accompanied by a higher potential for cell membrane disruption. Shorter-chain analogs like lauroyl derivatives may offer a better safety profile, but potentially with reduced enhancement efficacy. This compound, with its intermediate chain length, represents a theoretical balance between efficacy and safety, though specific experimental data is lacking in publicly available literature.
Performance Comparison
Table 1: In Vitro Permeability Enhancement in Caco-2 Cell Monolayers
| Compound | Concentration | Marker Molecule | Change in Apparent Permeability (Papp) | Transepithelial Electrical Resistance (TEER) Reduction |
| This compound | - | - | Data not available | Data not available |
| Lauroylcholine chloride | - | - | Data not available | Data not available |
| Palmitoylcholine chloride (extrapolated from PCC data) | 0.4 mM | Mannitol | Significant increase[1][2] | Significant reduction to ~29% of initial value[2] |
| 1.0 mM | PEG-4000 | Significant increase[1][2] | - |
Table 2: Cytotoxicity Profile in Intestinal Epithelial Cells
| Compound | Cell Line | Cytotoxicity Assay | Observations |
| This compound | - | - | Data not available |
| Lauroylcholine chloride | - | - | Safety data sheets indicate it is not classified as a hazardous substance[3]. |
| Palmitoylcholine chloride (extrapolated from PCC data) | Caco-2, IEC-18 | LDH leakage, Propidium Iodide uptake, Neutral Red uptake | Dose-dependent increase in membrane lysis and cytotoxicity, concomitant with transport enhancement[1][2]. |
Mechanism of Action
The primary mechanism by which acylcholine chlorides are thought to enhance intestinal absorption is through the modulation of the paracellular pathway, which is governed by tight junctions between epithelial cells.
Key mechanistic aspects include:
-
Disruption of Tight Junctions: Acylcholines, due to their surfactant-like properties, can insert into the cell membrane and disrupt the protein-protein interactions of the tight junction complex. Studies on palmitoyl carnitine chloride have shown changes in the distribution of the tight junctional protein ZO-1 at concentrations that also enhance permeability[1].
-
Chain Length-Dependent Effects: The length of the acyl chain is a critical determinant of both the efficacy and toxicity of these enhancers. Longer chains, such as palmitoyl (C16), are generally more lipophilic and can cause greater perturbation of the lipid bilayer, leading to higher permeability enhancement but also increased cytotoxicity[1][2]. Shorter chains like lauroyl (C12) are expected to be less disruptive. Myristoyl (C14) would theoretically offer a balance.
-
Calcium and Calmodulin Involvement: While not directly studied for these specific acylcholine chlorides, other absorption enhancers like sodium caprate have been shown to increase intracellular calcium levels and involve calmodulin-dependent pathways to induce contraction of the perijunctional actomyosin (B1167339) ring, leading to the widening of tight junctions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of absorption enhancers. Below are standard protocols for key experiments.
In Vitro Intestinal Permeability Assay using Caco-2 Cells
This assay is a widely accepted model for predicting human intestinal drug absorption[4].
1. Cell Culture and Monolayer Formation:
- Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) at a specific density.
- The cells are cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
- The integrity of the monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are used for the experiment.
2. Permeability Measurement:
- The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (upper) and basolateral (lower) sides of the monolayer.
- A solution containing the test drug and the absorption enhancer (Myristoylcholine, lauroylcholine, or palmitoylcholine chloride) at various concentrations is added to the apical side. A control group without the enhancer is also included.
- At predetermined time intervals, samples are collected from the basolateral side and the concentration of the test drug is quantified using a suitable analytical method (e.g., HPLC-MS/MS).
- The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the apical chamber.
3. TEER Measurement:
- TEER is measured before and after the permeability experiment to assess the effect of the enhancer on the integrity of the tight junctions. A significant drop in TEER indicates a disruption of the paracellular barrier.
Cytotoxicity Assays
It is essential to evaluate the toxicity of absorption enhancers to ensure their safety.
1. LDH Release Assay:
- This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
- Caco-2 cells are treated with the acylcholine chlorides at various concentrations for a specified period.
- The culture medium is then collected, and the LDH activity is measured using a commercially available kit.
2. MTT Assay:
- This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
- Caco-2 cells are incubated with the test compounds.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.
- The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in situ model provides a more physiologically relevant assessment of intestinal permeability.
1. Animal Preparation:
- Rats are anesthetized, and the abdomen is opened to expose the small intestine.
- A segment of the intestine (e.g., jejunum or ileum) is cannulated at both ends.
2. Perfusion:
- The intestinal segment is rinsed with saline and then perfused with a solution containing the drug and the absorption enhancer at a constant flow rate.
- Effluent samples are collected at regular intervals.
3. Permeability Calculation:
- The concentrations of the drug in the perfusate and effluent are determined.
- The effective permeability (Peff) is calculated based on the disappearance of the drug from the intestinal lumen.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Permeability Assessment
Caption: Workflow for assessing intestinal permeability in vitro using Caco-2 cell monolayers.
Postulated Mechanism of Paracellular Enhancement
Caption: Postulated mechanism of acylcholine-mediated paracellular absorption enhancement.
Conclusion
This compound, lauroylcholine chloride, and palmitoylcholine chloride are promising candidates for enhancing the oral absorption of poorly permeable drugs. Based on data from structurally similar compounds, a longer acyl chain, as in palmitoylcholine chloride, likely leads to greater permeability enhancement but also higher cytotoxicity. Lauroylcholine chloride may offer a safer but less effective alternative. This compound remains a compound of high interest due to its intermediate chain length, which may provide an optimal balance of efficacy and safety.
This guide underscores the critical need for direct, head-to-head comparative studies to fully elucidate the structure-activity and structure-toxicity relationships within this class of acylcholine-based absorption enhancers. Such research is vital for the rational design of safe and effective oral drug delivery systems.
References
- 1. Absorption enhancement, structural changes in tight junctions and cytotoxicity caused by palmitoyl carnitine in Caco-2 and IEC-18 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Critical Micelle Concentration of Myristoylcholine Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the critical micelle concentration (CMC) of Myristoylcholine chloride. Due to the limited availability of publicly accessible, experimentally determined CMC values for this compound, this document focuses on established methodologies for CMC determination and presents a comparative analysis with structurally similar cationic surfactants. The provided experimental protocols and data for alternative surfactants will enable researchers to design and execute their own verification studies for this compound.
This compound is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphiphilic nature, possessing a hydrophilic choline (B1196258) head group and a hydrophobic myristoyl tail, allows it to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This property is crucial for its applications in drug delivery and formulation, where it can be used to enhance the solubility and bioavailability of poorly water-soluble drugs.
Comparative Analysis of Cationic Surfactants
To provide a benchmark for the experimental determination of this compound's CMC, the following table summarizes the reported CMC values for other commonly used cationic surfactants. These values were determined using various experimental techniques, and the specific conditions (e.g., temperature, solvent) can influence the measured CMC.
| Surfactant | Molecular Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |
| This compound | C₁₉H₄₀ClNO₂ | 349.98[2] | Not Reported |
| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | 364.45 | ~0.92 mM in water[3] |
| Dodecyltrimethylammonium bromide (DTAB) | C₁₅H₃₄BrN | 308.34 | ~15-20 mM in water[3][4] |
| Benzalkonium chloride | Mixture of alkylbenzyldimethylammonium chlorides | Variable | ~0.008% (w/v) in sodium hypochlorite[5] |
Experimental Workflow for CMC Determination
The determination of a surfactant's CMC involves the measurement of a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a distinct change in the slope of the measured property is observed. The following diagram illustrates a generalized workflow for determining the CMC of a surfactant like this compound.
Caption: A generalized experimental workflow for the determination of the Critical Micelle Concentration (CMC).
Conceptual Diagram of Micelle Formation
The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist as monomers in the bulk solution and at the air-water interface. As the concentration increases to the CMC, the hydrophobic tails of the surfactant molecules aggregate to form micelles, shielding themselves from the aqueous environment, while the hydrophilic head groups remain exposed to the water.
Caption: A simplified diagram illustrating the transition from surfactant monomers to micelle formation at the CMC.
Detailed Experimental Protocols for CMC Determination
Several well-established methods can be employed for the independent verification of the CMC of this compound. The choice of method may depend on the available instrumentation and the specific properties of the surfactant.
Surface Tensiometry
Principle: The surface tension of a liquid is sensitive to the presence of surfactants. Below the CMC, as the surfactant concentration increases, the surfactant molecules accumulate at the air-water interface, leading to a significant decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with increasing concentration. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show two linear regions. The intersection of the two lines corresponds to the CMC.
Conductivity Measurement
Principle: This method is suitable for ionic surfactants like this compound. The conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions.
Protocol:
-
Prepare a series of aqueous solutions of this compound of known concentrations.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity (κ) against the surfactant concentration.
-
The plot will exhibit two linear portions with different slopes. The point of intersection of these two lines is the CMC.
Fluorescence Spectroscopy
Principle: This technique utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar (water) environment. When micelles form, the hydrophobic probe partitions into the nonpolar interior of the micelles. This change in the microenvironment causes a significant change in the fluorescence emission spectrum of the probe (e.g., a shift in the emission maxima or a change in the ratio of the intensities of different vibronic bands).
Protocol:
-
Prepare a series of this compound solutions in deionized water.
-
Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution. The concentration of the probe should be very low to avoid self-quenching.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is typically monitored.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.
References
Safety Operating Guide
Navigating the Safe Disposal of Myristoyl Chloride: A Comprehensive Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Myristoyl chloride, a corrosive and moisture-sensitive compound. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Myristoyl chloride is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also sensitive to moisture and may react violently with water, liberating toxic gases.[4] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Use chemically resistant gloves (Nitrile rubber is recommended), a lab coat, and other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling vapors, mists, or gas.[2] If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be necessary.[1][2]
Step-by-Step Disposal Procedure
The disposal of Myristoyl chloride must be managed by a licensed disposal company and in accordance with federal, state, and local regulations.[2]
-
Container Management:
-
Keep the chemical in its original, tightly sealed container.[2]
-
Do not mix with other waste materials.
-
Handle uncleaned containers as you would the product itself.
-
-
Spill Management:
-
In the event of a spill, evacuate the area.[2]
-
Wear full PPE, including respiratory protection.[2]
-
Contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.
-
Do not allow the product to enter drains or waterways.[2][5]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.
-
-
Waste Disposal:
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C14H27ClO | [1] |
| Molecular Weight | 246.82 g/mol | [1] |
| Boiling Point | 172 -176 °C @ 5.00mbar | [1] |
| Melting Point | -1 °C | [1] |
| Specific Gravity | 0.908 g/cm³ | [1] |
| UN Number | 3265 | [2] |
| Hazard Class | 8 (Corrosive) | [2] |
| Packing Group | II or III | [2] |
Experimental Protocols
While this document focuses on disposal, the safe handling practices outlined are derived from standard laboratory safety protocols for corrosive and reactive chemicals. All experimental work involving Myristoyl chloride should be preceded by a thorough risk assessment and conducted within a properly functioning chemical fume hood.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Myristoyl chloride.
Caption: Workflow for the safe disposal of Myristoyl chloride.
References
Safeguarding Your Research: A Guide to Handling Myristoylcholine Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Myristoylcholine chloride, a biochemical reagent used in life science research. Adherence to these procedural steps will help ensure safe operational practices and proper disposal, fostering a secure research environment.
This compound is a quaternary ammonium (B1175870) compound. While specific hazard data for this compound is not extensively documented, general safety precautions for this class of chemicals should be followed to minimize risk. Quaternary ammonium compounds can cause skin and eye irritation, and at high concentrations, may be corrosive.[1]
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles or a face shield | Must be used, especially when there is a risk of splashing.[2][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) | Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body | Laboratory coat | To protect from spills and contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if working with aerosols or in poorly ventilated spaces.[2] | Local exhaust ventilation is recommended to minimize inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key steps, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Protocols and Procedures
Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated area.[4] Keep the container tightly sealed to prevent moisture contamination. For long-term stability as a stock solution, storage at -80°C for up to six months or -20°C for up to one month is recommended.[5]
Handling and Use:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin and eyes.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
When preparing solutions, if water is used as the solvent, it is advised to filter and sterilize the solution.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4][6] Do not let the product enter drains.[4]
Disposal Plan:
-
All waste materials, including unused this compound, contaminated consumables, and spill cleanup materials, should be considered hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is often required to use a licensed disposal company.[3][4]
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[4]
By implementing these safety and logistical measures, researchers can confidently handle this compound while maintaining a high standard of laboratory safety.
References
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mountsinai.org [mountsinai.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
